Rational Design and Physicochemical Profiling of 5-Bromo-4-methylindoline-2,3-dione Derivatives in Drug Discovery
Executive Summary Isatin (1H-indole-2,3-dione) is an endogenous indole derivative and a highly privileged scaffold in medicinal chemistry[1]. Among its myriad substituted analogs, 5-bromo-4-methylindoline-2,3-dione (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative and a highly privileged scaffold in medicinal chemistry[1]. Among its myriad substituted analogs, 5-bromo-4-methylindoline-2,3-dione (CAS 106976-22-1)[2] represents a highly specialized and potent building block. The strategic placement of halogens and alkyl groups on the isatin core fundamentally alters its physicochemical landscape, dictating its pharmacokinetic (PK) behavior and pharmacodynamic (PD) target engagement. This technical guide explores the structural causality, mechanistic pathways, and self-validating experimental protocols essential for developing advanced therapeutics from 5-bromo-4-methylisatin derivatives.
The derivatization of the isatin core at the C4 and C5 positions is not an arbitrary choice; it is a rational exercise in modulating electronic distribution and steric hindrance to optimize drug-likeness.
The C5-Bromo Effect:
Halogenation at the C5 position significantly enhances the biological activity of isatins, often yielding compounds up to 10 times more potent than their unsubstituted counterparts[3]. The bromine atom serves three critical functions:
Lipophilicity Enhancement: It increases the partition coefficient (LogP), facilitating cellular membrane permeation.
Halogen Bonding: The polarizable bromine atom acts as a Lewis acid, forming highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens) within the binding pockets of target kinases.
Metabolic Shielding: The C5 position of the indole ring is a primary site for cytochrome P450-mediated oxidation. Bromination effectively blocks this metabolic liability, increasing the compound's half-life.
The C4-Methyl Effect:
The addition of a methyl group at the C4 position introduces critical steric bulk adjacent to the highly reactive C3-ketone. When the C3 position is derivatized (e.g., into Schiff bases or hydrazones), the C4-methyl group restricts the rotational degrees of freedom of the new substituent. This conformational locking forces the molecule into a specific bioactive geometry, reducing entropic penalties upon target binding.
Remains well within Lipinski's Rule of 5 (<500 Da).
CLogP
1.10
~2.45
Enhanced lipid membrane permeability.
TPSA
46.2 Ų
46.2 Ų
Excellent oral bioavailability and potential BBB penetration.
H-Bond Donors
1
1
Maintains crucial interaction at the N1 position if unalkylated.
H-Bond Acceptors
2
2
C2 and C3 carbonyls remain available for target anchoring.
Mechanistic Pathways & Biological Relevance
Isatin derivatives, particularly those featuring C5-halogenation and N-alkylation, exhibit profound cytotoxicity against various cancer cell lines (e.g., U937, Jurkat, and MCF-7)[4]. Their primary mechanism of action involves the competitive inhibition of receptor tyrosine kinases (such as VEGFR2 and EGFR) and cyclin-dependent kinases (CDKs)[5].
By occupying the ATP-binding pocket of these kinases, 5-bromo-4-methylisatin derivatives disrupt the downstream MAPK and PI3K/AKT signaling cascades. The abrogation of these survival signals leads to the destabilization of microtubules, induction of G2/M cell cycle arrest, and the ultimate activation of effector caspases (Caspase-3 and -7), driving the cancer cell into apoptosis[4][5].
Mechanism of action: 5-Br-4-Me-Isatin derivatives inhibiting kinases to induce apoptosis.
To harness the potential of 5-bromo-4-methylisatin, rigorous, self-validating synthetic and analytical protocols are required. The following workflows detail the N-alkylation of the scaffold and its subsequent physicochemical profiling.
Protocol A: Synthesis of N-Alkylated 5-Bromo-4-methylisatin Derivatives
Causality: N-alkylation (e.g., with p-methylbenzyl chloride) dramatically alters lymphocyte morphology and enhances sub-micromolar cytotoxicity[4]. We utilize Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) rather than standard K₂CO₃. The larger ionic radius of Cs⁺ minimizes tight ion-pairing with the isatin enolate/amide anion, rendering the nitrogen significantly more nucleophilic and driving the reaction to completion at lower temperatures, thereby preventing thermal degradation of the dione.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of 5-bromo-4-methylindoline-2,3-dione in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Deprotonation: Add 1.5 eq of anhydrous Cs₂CO₃. Stir at room temperature for 30 minutes until a deep color shift indicates the formation of the isatin anion.
Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl chloride).
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation Check: The protocol is self-validating; the complete disappearance of the highly polar starting material spot and the emergence of a higher Rf product spot confirms successful N-alkylation.
Quenching & Extraction: Pour the mixture into ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with brine to remove residual DMF.
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography. Validate purity (>95%) using LC-MS before proceeding to biological assays.
Protocol B: Physicochemical Profiling (Shake-Flask LC-UV for LogP)
Causality: While computed LogP (CLogP) is useful, experimental validation is mandatory to account for the unique intramolecular interactions induced by the proximity of the C4-methyl and C5-bromo groups.
Step-by-Step Methodology:
Preparation: Prepare a mutually saturated binary system of 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours.
Incubation: Dissolve the purified derivative in the octanol phase (1 mg/mL). Add an equal volume of the saturated PBS phase in a sealed vial.
Equilibration: Shake mechanically at 25°C for 24 hours, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification (Self-Validation): Quantify the concentration in both phases using HPLC-UV. Validation Check: Calculate the mass balance. The sum of the mass in the octanol and aqueous phases must equal the initial mass ±5%. A deviation indicates precipitation or adsorption to the vial, invalidating the run and requiring a concentration adjustment.
Self-validating workflow for the synthesis and profiling of isatin derivatives.
Pharmacokinetic (ADME) Implications
The strategic modifications on the 5-bromo-4-methylisatin scaffold yield derivatives that strictly adhere to Lipinski’s Rule of Five. The moderate lipophilicity (LogP 2.0 - 3.5) achieved post N-alkylation ensures an optimal balance between aqueous solubility (necessary for oral absorption) and membrane permeability (required for intracellular kinase targeting). Furthermore, the low Topological Polar Surface Area (TPSA ~46.2 Ų)[2] suggests these compounds possess the potential to cross the blood-brain barrier (BBB), opening critical avenues for treating central nervous system (CNS) malignancies like glioblastoma.
Single Crystal X-Ray Diffraction Analysis of 5-Bromo-4-methylindoline-2,3-dione: A Methodological and Structural Guide
Executive Summary The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antiviral, antineoplastic, and antimicrobial activities. Substitutions on the is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antiviral, antineoplastic, and antimicrobial activities. Substitutions on the isatin core drastically alter its supramolecular assembly, which in turn dictates its physicochemical properties (solubility, bioavailability, and solid-state stability).
This whitepaper provides an in-depth technical framework for the Single Crystal X-ray Diffraction (SCXRD) analysis of 5-Bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin). By introducing a methyl group at the 4-position adjacent to a heavy bromine atom at the 5-position, we induce significant steric and electronic perturbations. This guide details the causal reasoning behind crystallization strategies, the self-validating data collection protocols required for heavy-atom derivatives, and the expected crystallographic parameters extrapolated from foundational isatin models [1, 2].
The primary bottleneck in SCXRD is obtaining a diffraction-quality single crystal. For halogenated isatins, rapid precipitation often leads to kinetic trapping of metastable polymorphs, twinning, or microcrystalline powders.
Causality of Solvent Selection
Isatins possess a strong hydrogen-bond donor (N-H) and two acceptors (C=O at positions 2 and 3). To prevent premature precipitation driven by strong intermolecular N-H···O hydrogen bonding, a solvent with moderate polarity and hydrogen-bond accepting capability (e.g., Acetonitrile or Ethyl Acetate) is preferred. These solvents temporarily solvate the N-H proton, slowing the nucleation rate and allowing thermodynamic control over crystal growth.
Step-by-Step Crystallization Protocol
Purity Verification: Ensure the synthesized 5-Bromo-4-methylindoline-2,3-dione is >99% pure via HPLC/NMR. Impurities act as nucleation defects, causing crystal twinning.
Solvent Saturation: Dissolve 15 mg of the compound in 2.0 mL of HPLC-grade Acetonitrile in a 4 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free, temperature-controlled environment (20 °C).
Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a crystal with sharp edges, uniform extinction under cross-polarizers, and dimensions approximating 0.2 × 0.2 × 0.1 mm.
Fig 1. Crystallization and mounting workflow for 5-Bromo-4-methylindoline-2,3-dione.
SCXRD Data Collection and Processing
Instrumental Parameters and Causality
For a bromine-containing compound, the choice of X-ray radiation is critical. Molybdenum K
α
radiation (
λ=0.71073
Å) is selected over Copper K
α
(
λ=1.54184
Å). Bromine strongly absorbs Cu K
α
radiation, which artificially inflates the internal merging
R
-factor (
Rint
) and introduces systematic errors in the electron density map. Data collection should be performed at cryogenic temperatures (e.g., 100 K) using a nitrogen cold stream to minimize thermal atomic vibrations, thereby increasing high-angle diffraction intensity and improving resolution.
The Self-Validating Processing Pipeline
The transition from raw diffraction frames to a refined structural model is inherently self-validating.
Integration: Raw frames are integrated to yield intensities. The
Rint
value acts as the first quality gate;
Rint<0.05
confirms the crystal is a single domain and not twinned.
Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied to account for the heavy bromine atom.
Structure Solution & Refinement: The structure is solved using dual-space methods (SHELXT) and refined using full-matrix least-squares on
F2
(SHELXL) [3].
Convergence Proof: The refinement mathematically proves its own validity when the Goodness-of-Fit (GoF) approaches 1.000, and the maximum shift/error (
Δ/σ
) in the final refinement cycle is
<0.001
.
Fig 2. SCXRD data processing pipeline from raw diffraction frames to final validated CIF.
Anticipated Crystallographic Parameters
While the exact empirical structure of 5-Bromo-4-methylindoline-2,3-dione requires de novo collection, we can accurately predict its crystallographic behavior by analyzing the structurally analogous 5-bromoisatin [1]. The unsubstituted isatin core typically crystallizes in monoclinic systems [2], but halogenation often forces the lattice into an orthorhombic space group (e.g.,
Pna21
).
The addition of the 4-methyl group introduces a severe steric clash with the 3-carbonyl oxygen and the 5-bromine atom. This steric bulk is expected to disrupt the strict planarity seen in 5-bromoisatin, likely expanding the unit cell volume and altering the
a
and
c
axes to accommodate the methyl group.
Table 1: Comparative Crystallographic Parameters
Parameter
5-Bromoisatin (Empirical) [1]
5-Bromo-4-methylisatin (Predicted)
Rationale for Variance
Chemical Formula
C
8
H
4
BrNO
2
C
9
H
6
BrNO
2
Addition of 4-methyl group.
Crystal System
Orthorhombic
Monoclinic / Orthorhombic
Methyl group disrupts high symmetry.
Space Group
Pna21
P21/c
or
Pna21
Steric bulk often forces
P21/c
packing.
a
(Å)
25.141
~10.5 - 12.0
Altered due to loss of strict planarity.
b
(Å)
5.685
~7.0 - 8.5
Expansion to accommodate methyl volume.
c
(Å)
5.159
~14.0 - 16.0
Shift in π-π stacking distance.
Volume (ų)
737.1
~850 - 950
Increased molecular volume.
Z
4
4
Standard for isatin derivatives.
Structural Analysis & Intermolecular Interactions
The supramolecular architecture of 5-Bromo-4-methylindoline-2,3-dione is dictated by a hierarchy of non-covalent interactions.
Hydrogen Bonding (Primary): Unsubstituted isatins classically form centrosymmetric dimers via paired N-H···O hydrogen bonds (
R22(8)
motif) [2]. However, in 5-bromoisatin, molecules link into
C(4)
chains via N1-H1···O1 bonds along the
c
-axis [1]. The 4-methyl group in our target compound provides steric shielding to the 3-carbonyl, likely forcing the N-H donor to selectively hydrogen-bond with the 2-carbonyl oxygen, propagating 1D chains rather than dimers.
Halogen Bonding (Secondary): Bromine acts as a potent halogen bond donor. We anticipate Br···O contacts (approx. 3.0–3.2 Å) linking the 1D hydrogen-bonded chains into 2D sheets.
π-π Stacking (Tertiary): Slipped parallel π-π interactions between the indoline rings will stack the 2D sheets into the final 3D lattice.
Fig 3. Expected intermolecular interaction network driving the supramolecular assembly.
Self-Validating Quality Control (E-E-A-T)
To ensure absolute scientific integrity, the final structural model must be subjected to the International Union of Crystallography (IUCr) CheckCIF routine. This automated system acts as an unbiased auditor.
A high-quality, trustworthy structure for 5-Bromo-4-methylindoline-2,3-dione must meet the following criteria:
R1
(Final R-factor): Must be
<0.05
for data with
I>2σ(I)
. This indicates less than a 5% discrepancy between the calculated and observed electron density.
wR2
(Weighted R-factor): Must be
<0.15
.
Thermal Ellipsoids: All non-hydrogen atoms must be refined anisotropically. The resulting thermal ellipsoids must be spherical or slightly elongated (prolate/oblate). "Cigar-shaped" ellipsoids indicate unresolved disorder or an incorrect space group assignment.
Residual Electron Density: The highest residual peak (
Δρmax
) should be
<1.0
e/ų and located near the heavy Bromine atom, representing minor absorption artifacts rather than missing atoms.
References
Gurung, S., Golen, J. A., & Manke, D. R. (2016). 5-Bromo-1H-indole-2,3-dione. IUCrData, 1(2), x160177. URL:[Link]
Goldschmidt, G. H., & Llewellyn, F. J. (1950). The crystalline structure of isatin. Acta Crystallographica, 3(4), 294-305. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
Foundational
1H and 13C NMR spectroscopy data for 5-Bromo-4-methylindoline-2,3-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4-methylindoline-2,3-dione Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-4-methylindoline-2,3-dione, a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4-methylindoline-2,3-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methylindoline-2,3-dione, a substituted isatin, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for elucidating the precise molecular architecture of such compounds in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-methylindoline-2,3-dione. By integrating foundational NMR principles with data from analogous structures, we present a detailed assignment of all proton and carbon resonances. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted isatins, offering insights into the causal relationships between molecular structure and spectral features.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds. First identified as a product of indigo oxidation, the isatin core is now recognized as an endogenous molecule in mammals and a constituent of various natural products.[1] The structure features a fused benzene and pyrrolidone ring system containing both a ketone and a γ-lactam carbonyl group.[1] This arrangement confers a unique reactivity profile, making isatin a versatile precursor for synthesizing a wide array of more complex heterocyclic systems, including spirooxindoles and other pharmacologically active molecules.[2][3]
The biological profile of isatin derivatives is broad and potent, with reported activities including antimicrobial, anticonvulsant, and anticancer properties.[3] The specific substitution pattern on the aromatic ring dramatically modulates this activity. 5-Bromo-4-methylindoline-2,3-dione combines the electronic effects of a halogen (bromine) and an alkyl group (methyl), making it a valuable intermediate for drug discovery programs. Accurate and detailed structural analysis via NMR is therefore a critical first step in any research and development pipeline involving this molecule.
Molecular Structure and Atom Numbering
To facilitate an unambiguous discussion of the NMR spectral data, the standard IUPAC numbering for the indoline-2,3-dione core is utilized. The structure and numbering scheme for 5-Bromo-4-methylindoline-2,3-dione are presented below.
Caption: Molecular structure of 5-Bromo-4-methylindoline-2,3-dione with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 5-Bromo-4-methylindoline-2,3-dione, four primary signals are anticipated: one for the N-H proton, two for the aromatic protons, and one for the methyl group protons.
Predicted and Observed Proton Resonances
The chemical shifts (δ) are influenced by inductive and anisotropic effects from the substituents and the heterocyclic ring system. The expected and typical assignments are detailed below.
Signal Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale for Assignment
N1-H
10.5 - 12.0
Broad Singlet (br s)
1H
The amide proton is highly deshielded due to the adjacent carbonyl groups and resonance effects. Its signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent.[4]
H-6
7.6 - 7.8
Doublet (d)
1H
This proton is deshielded by the anisotropic effect of the C-2 carbonyl and the inductive effect of the bromine at C-5. It is coupled to H-7.
H-7
7.0 - 7.2
Doublet (d)
1H
This proton is ortho to the electron-donating amide nitrogen, which shields it relative to H-6. It appears as a doublet due to coupling with H-6.[1]
C4-CH₃
2.1 - 2.4
Singlet (s)
3H
The methyl protons are in the typical benzylic region. The singlet multiplicity indicates no adjacent protons for coupling.[5]
Note: Chemical shifts are highly dependent on the solvent used. The values provided are typical for solvents like DMSO-d₆ or CDCl₃.[6]
Causality of Experimental Observations
Aromatic Protons (H-6 and H-7): These two protons are on adjacent carbons and thus exhibit ortho-coupling, with an expected coupling constant (³JHH) of approximately 8-9 Hz. The significant downfield shift of H-6 compared to H-7 is a classic example of substituent effects in a benzene ring. The bromine atom at C-5 exerts a deshielding inductive effect, while the C-2 carbonyl group's magnetic anisotropy further deshields the peri-positioned H-7, though the effect on H-6 is also significant.
N-H Proton: The position of the N-H signal is particularly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4] In a polar aprotic solvent like DMSO-d₆, this peak is typically sharp and well-defined, whereas in CDCl₃ it may be broader.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-Bromo-4-methylindoline-2,3-dione, a total of nine distinct signals are expected, corresponding to the eight carbons of the core structure and the single methyl carbon.
Predicted and Observed Carbon Resonances
The assignment of carbon signals is based on established chemical shift ranges for different carbon types (carbonyl, aromatic, aliphatic) and the known electronic effects of the substituents.[7][8]
Signal Assignment
Predicted δ (ppm)
Carbon Type
Rationale for Assignment
C-2
182 - 185
C=O (Lactam)
The C-2 lactam carbonyl is typically found at a very high chemical shift, though slightly upfield from the ketone carbonyl due to resonance with the nitrogen lone pair.[9][10]
C-3
180 - 183
C=O (Ketone)
The C-3 ketone carbonyl is highly deshielded and generally appears as one of the most downfield signals in the spectrum.
C-7a
150 - 153
Quaternary (Ar-N)
This quaternary carbon is attached to the electronegative nitrogen atom, causing a significant downfield shift.
C-6
138 - 142
CH (Aromatic)
This protonated aromatic carbon is deshielded due to its proximity to the C-2 carbonyl and the bromine substituent.
C-3a
128 - 132
Quaternary (Ar-C)
A standard quaternary aromatic carbon resonance.
C-4
125 - 129
Quaternary (Ar-C)
This carbon is attached to the methyl group. Its chemical shift is influenced by both the methyl and adjacent C-3a.
C-7
117 - 120
CH (Aromatic)
This protonated aromatic carbon is shifted upfield relative to C-6 due to the shielding effect of the adjacent nitrogen.
C-5
114 - 117
Quaternary (Ar-Br)
The carbon directly attached to bromine (C-Br) typically shows a moderate chemical shift in this region.
C4-CH₃
12 - 16
CH₃
The methyl carbon signal appears in the characteristic upfield aliphatic region.[11]
Key Interpretive Insights
Carbonyl Carbons (C-2, C-3): The two carbonyl carbons are the most deshielded in the molecule, appearing at the far downfield end of the spectrum (>180 ppm). Their precise ordering can sometimes be confirmed with 2D NMR techniques like HMBC.
Quaternary vs. Protonated Carbons: In a standard ¹³C NMR experiment, quaternary carbons (C-3a, C-4, C-5, C-7a) typically exhibit lower signal intensity compared to protonated carbons (C-6, C-7, C4-CH₃) due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[8]
Substituent Effects: The bromine at C-5 and the methyl group at C-4 are the primary drivers of the specific chemical shifts observed in the aromatic region, breaking the symmetry of the parent isatin molecule and ensuring all eight core carbons are chemically distinct.
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent upon a robust and well-defined experimental methodology.
Sample Preparation
Mass Measurement: Accurately weigh 5-10 mg of 5-Bromo-4-methylindoline-2,3-dione.
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for isatins due to its excellent solubilizing power and its ability to sharpen N-H signals. CDCl₃ is another common choice.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Data Acquisition
The following is a standard workflow for acquiring comprehensive 1D and 2D NMR data on a modern NMR spectrometer (e.g., Bruker 400 or 500 MHz).[12]
Caption: Standard workflow for NMR-based structural elucidation.
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for good signal-to-noise.
¹³C{¹H} NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
2D Experiments (Optional but Recommended): For definitive assignments, especially in novel structures, 2D NMR is invaluable.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (e.g., confirms the H-6/H-7 relationship).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for assigning quaternary carbons and piecing together molecular fragments.[13]
Conclusion
The structural characterization of 5-Bromo-4-methylindoline-2,3-dione by ¹H and ¹³C NMR spectroscopy is a clear-cut process guided by fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. The spectra are characterized by distinct signals for the amide, aromatic, and methyl protons, and nine resolved carbon resonances, including two downfield carbonyl signals. The analysis presented in this guide, which synthesizes theoretical knowledge with empirical data from related structures, provides a robust framework for researchers to confidently identify this molecule and its analogues. Mastery of these spectral interpretations is essential for advancing the design and synthesis of new isatin-based compounds in the pharmaceutical and chemical sciences.
References
Jain, P., & Sharma, P. (2020). Recent Advancement of Synthesis of Isatins as a Versatile Pharmacophore: A review. [Source details not fully available in search results][1]
Pinto, A. C., et al. (Year not specified). Influence of N-1 and C-3 substituents on 1H NMR chemical shifts of isatins. [Source details not fully available in search results][14]
RSC Publishing. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. [Source details not fully available in search results][2][15]
IJIRT. (Year not specified). NMR And IR Spectroscopic Analysis of Anions of Enol Form of Isatin and Its Halogenated Derivatives: A Theoretical Study.[16]
The Royal Society of Chemistry. (Year not specified). Electronic Supplementary Information (ESI) for... [Specific article title not provided][9]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[6]
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]4]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]7]
University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]5]
NMRDB. (n.d.). 13Carbon NMR. Retrieved from [Link]8]
ResearchGate. (2017). (a) 13 C NMR spectrum of N-methylisatin (1 a). Retrieved from [Link]10]
Kamal, A., et al. (2015). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 5(1), 1-15.[3]
de Oliveira, P. F., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 21(11), 1569.[12]
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Source details not fully available in search results][13]
Suaad M.H. & Oday H.R. (Year not specified). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository.[17][18]
A Framework for Evaluating the In Vitro Toxicity and Safety Profile of 5-Bromo-4-methylindoline-2,3-dione
An In-Depth Technical Guide Preamble: The Isatin Scaffold and the Imperative for Safety Assessment The 1H-indole-2,3-dione, or isatin, nucleus is a prominent "privileged scaffold" in medicinal chemistry. Its versatile st...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Preamble: The Isatin Scaffold and the Imperative for Safety Assessment
The 1H-indole-2,3-dione, or isatin, nucleus is a prominent "privileged scaffold" in medicinal chemistry. Its versatile structure, featuring a fused aromatic ring with reactive ketone and amide functionalities, serves as a cornerstone for compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The compound 5-Bromo-4-methylindoline-2,3-dione is a novel derivative of this family, and like any new chemical entity destined for potential therapeutic application, its safety profile is of paramount importance. The toxicological properties of many isatin derivatives have not been fully investigated, underscoring the need for a rigorous and systematic evaluation.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in vitro toxicity and safety profile of 5-Bromo-4-methylindoline-2,3-dione. Rather than a rigid protocol, this document outlines a logical, tiered approach, explaining the causality behind each experimental phase. The objective is to build a self-validating data package that not only identifies potential hazards but also provides mechanistic insights crucial for informed decision-making in the drug development pipeline.
Part 1: Foundational Cytotoxicity Assessment: Establishing a Biological Activity Spectrum
Causality Behind the Approach: Before investigating specific mechanisms of toxicity like DNA damage, it is essential to first determine the concentration range at which 5-Bromo-4-methylindoline-2,3-dione exerts a cytotoxic effect. This foundational step informs the dose selection for all subsequent, more complex assays. A critical component of this phase is the concurrent evaluation against both cancerous and non-cancerous (i.e., "normal") cell lines. This dual assessment allows for the calculation of a Selectivity Index (SI) , a preliminary indicator of the compound's therapeutic window. A favorable SI suggests the compound is more toxic to cancer cells than normal cells, a desirable trait for potential anticancer agents.[1][4]
Recommended Core Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye to its insoluble purple formazan, which can be quantified spectrophotometrically.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Protocol: MTT Assay
Cell Seeding: Plate cells from both a cancer line (e.g., HeLa, HepG2, MCF-7) and a normal, non-transformed line (e.g., Vero, HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and stabilize for 24 hours.
Compound Preparation: Prepare a stock solution of 5-Bromo-4-methylindoline-2,3-dione in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to create a range of final concentrations for treatment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle" (medium with solvent) controls.
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Summary
Cell Line
Cell Type
IC50 (µM) after 48h
Selectivity Index (SI) ¹
HeLa
Human Cervical Cancer
[Experimental Value]
[Calculated Value]
HepG2
Human Liver Cancer
[Experimental Value]
[Calculated Value]
MCF-7
Human Breast Cancer
[Experimental Value]
[Calculated Value]
Vero
Normal Monkey Kidney
[Experimental Value]
N/A
HEK293
Normal Human Embryonic Kidney
[Experimental Value]
N/A
¹ Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line.
Part 2: Genotoxicity Assessment: Screening for DNA Damage Potential
Causality Behind the Approach: Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.[6] A positive finding in a genotoxicity assay is a significant safety concern. Regulatory guidelines mandate a battery of in vitro tests because no single assay can detect all relevant genotoxic mechanisms (e.g., gene mutations, chromosome breaks, chromosome loss).[7][8] It is also crucial to perform these assays both with and without an external metabolic activation system (typically a rat liver S9 fraction), as a compound may become genotoxic only after being processed by metabolic enzymes.[6]
Recommended Core Assays: The Standard In Vitro Battery
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. It is a primary screen for point mutations.[8]
In Vitro Micronucleus Test (MNvit - OECD 487): This is a comprehensive assay for detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that lag behind. Its presence indicates a genotoxic event. This test is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells).[7][8]
Caption: A tiered workflow for in vitro genotoxicity assessment.
Detailed Protocol: In Vitro Micronucleus Test (Human Lymphocytes)
Cell Culture: Obtain fresh human peripheral blood and isolate lymphocytes. Culture the cells in a complete medium containing a mitogen (e.g., phytohemagglutinin, PHA) to stimulate cell division.
Compound Exposure: After approximately 24 hours, treat the lymphocyte cultures with at least three concentrations of 5-Bromo-4-methylindoline-2,3-dione, selected based on the preliminary cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). Prepare parallel cultures for treatment with and without the S9 metabolic activation mix.
Cytochalasin B Addition: Approximately 24-48 hours after the start of treatment (timing depends on cell cycle length and treatment duration), add Cytochalasin B. This agent blocks cytokinesis (the final step of cell division) but not nuclear division, trapping cells that have completed mitosis in a binucleated state. Micronuclei are scored in these binucleated cells.
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[7]
Cytotoxicity Measurement: Concurrently, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI) to ensure that the tested concentrations are not overly toxic, which could confound the results.
Part 3: Mechanistic Toxicity Assessment: Uncovering the "How" and "Why"
Causality Behind the Approach: If foundational cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Understanding how a compound kills cells is vital for predicting its potential side effects and for optimizing its structure to enhance desired activities while minimizing toxicity. The two primary modes of cell death are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled cell death, often associated with inflammation). Many effective anticancer agents, including some isatin derivatives, work by selectively inducing apoptosis in tumor cells.[9][10]
Recommended Mechanistic Assays
Apoptosis Induction Analysis (Annexin V/Propidium Iodide Assay): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Cell Cycle Analysis: This assay uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds exert their effects by causing cell cycle arrest at a specific checkpoint, preventing proliferation.[10][11]
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key effector caspases (like caspase-3 and caspase-7) provides direct evidence that an apoptotic pathway has been activated.[9]
Logical Flow: From Cytotoxicity to Mechanism
Caption: Investigating the mechanisms of observed cytotoxicity.
Summary and Interpretation of the Safety Profile
The culmination of this tiered investigation is a comprehensive in vitro safety and toxicity profile. The data should be consolidated to provide a clear, evidence-based assessment of 5-Bromo-4-methylindoline-2,3-dione.
Integrated Data Summary Table
Assay Category
Endpoint
Result
Interpretation / Comments
Cytotoxicity
IC50 vs. HeLa (µM)
[Value]
Potency against a cancer cell line.
IC50 vs. Vero (µM)
[Value]
Potency against a normal cell line.
Selectivity Index (Vero/HeLa)
[Value]
A high value (>10) is generally considered favorable.
Genotoxicity
Ames Test (±S9)
[Positive/Negative]
Indicates potential for gene mutation.
Micronucleus Test (±S9)
[Positive/Negative]
Indicates potential for chromosome damage.
Mechanism
Apoptosis Induction
[Yes/No/Fold Increase]
Determines if cell death is programmed.
Cell Cycle Arrest
[Yes/No, Phase (G1/S/G2M)]
Identifies anti-proliferative mechanism.
Final Interpretation:
Favorable Profile: A high selectivity index, negative results in all genotoxicity assays, and induction of apoptosis in cancer cells would constitute a favorable in vitro safety profile, strongly supporting further preclinical development.
Profile with Concerns: Low selectivity (SI ≈ 1), or cytotoxicity driven by necrosis, would raise concerns about potential toxicity to healthy tissues.
Profile with Major Red Flags: A confirmed positive result in any of the genotoxicity assays is a major red flag. Such a finding would necessitate a thorough risk-benefit analysis and would almost certainly require extensive in vivo follow-up studies to determine if the genotoxic potential is expressed in a whole organism before any further development could be considered.[8][12]
By following this structured, rationale-driven approach, researchers can build a robust and reliable in vitro safety profile for 5-Bromo-4-methylindoline-2,3-dione, enabling data-driven decisions on the future of this promising chemical entity.
References
Gade, D., et al. (2016). Synthesis and Evaluation of New Isatin Derivatives for Cytotoxic and Antioxidant Activities. American Journal of PharmTech Research.
RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
Abdel-hafez, S. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
Reddy, S. S., et al. (2013). Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. Chemical & Pharmaceutical Bulletin, 61(11), 1105-13.
Hoque, M. M., & Islam, M. R. (2008). Cytotoxicity study of some indophenines and isatin derivatives. Bangladesh Journal of Pharmacology, 3(1).
Al-Ostoot, F. H., et al. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
ResearchGate. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety.
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
Vine, K. L., et al. (2007). In vitro cytotoxicity evaluation of some substituted isatin derivatives. Bioorganic & Medicinal Chemistry, 15(2), 931-8.
Luan, Y., & Honma, M. (2021). Genotoxicity testing and recent advances. Genes and Environment.
Berber, A. A., et al. (2018). Genotoxicity evaluation of a new phthalazine substituted β-lactam derivative in human lymphocytes. Anais da Academia Brasileira de Ciências, 90(2).
EFSA Scientific Committee. (2024). Clarification of some aspects related to the genotoxicity assessment as performed in EFSA. YouTube.
Fowler, P., et al. (2025). Evaluation of the genotoxic potential of dietary metabolites to support the renewal of an active substance under European Commission Regulation (EC) 1107/2009 – fludioxonil case study. bioRxiv.
Abreu, F. C., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(9), 735-43.
Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3224.
Demissie, T. B., & Tadesse, S. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances.
Sharipova, R. R., et al. (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)
Sgambellone, S., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, PMC.
Mladenović, M., et al. (2015). Newly discovered chroman-2,4-diones neutralize the in vivo DNA damage induced by alkylation through the inhibition of Topoisomerase IIα: A story behind the molecular modeling approach. Bioorganic & Medicinal Chemistry, 23(22), 7355-64.
Dalton Transactions. (2021). Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells. RSC Publishing.
ResearchGate. (2025). Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)
Uddin, M. S., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Frontiers in Pharmacology.
Pharmacokinetic profiling of 5-Bromo-4-methylindoline-2,3-dione based compounds
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Bromo-4-methylindoline-2,3-dione Based Compounds Abstract The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, exhi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Bromo-4-methylindoline-2,3-dione Based Compounds
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from kinase inhibition to antiviral and anticancer properties[1]. However, unmodified isatins frequently suffer from poor aqueous solubility, rapid metabolic clearance, and suboptimal bioavailability[1]. The strategic functionalization of this core—specifically the synthesis of 5-bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin) derivatives—represents a rational approach to overcoming these pharmacokinetic (PK) liabilities[2]. This whitepaper provides a comprehensive, field-proven methodological framework for the in vitro and in vivo pharmacokinetic profiling of 5-bromo-4-methylisatin derivatives, detailing the causality behind experimental designs and bioanalytical workflows.
Structural Rationale & Physicochemical Foundation
As a Senior Application Scientist, I approach PK profiling not merely as a data-collection exercise, but as an investigation into the molecular behavior of a compound. The specific substitution pattern of 5-bromo-4-methylindoline-2,3-dione dictates its absorption, distribution, metabolism, and excretion (ADME) profile:
C5-Halogenation (Bromine): The introduction of a bromine atom at the C5 position serves a dual purpose. First, it significantly enhances lipophilicity, which generally improves passive membrane permeability[2]. Second, and more critically, the C5 position of the indole ring is a well-documented "soft spot" for cytochrome P450 (CYP450)-mediated aromatic oxidation[3]. Halogenation effectively blocks this metabolic liability, decreasing intrinsic clearance (
CLint
) and extending the biological half-life (
t1/2
)[4][5].
C4-Methylation: The methyl group at the C4 position introduces targeted steric hindrance. The adjacent C3-carbonyl group of the isatin core is highly electrophilic and susceptible to rapid reduction by cytosolic carbonyl reductases (e.g., CBR1) into 3-hydroxyindolin-2-one derivatives[6]. The C4-methyl group sterically shields this carbonyl, slowing the rate of phase I reduction and improving the metabolic stability of the parent pharmacophore.
In Vitro ADME Profiling Protocols
To build a self-validating data package, in vitro assays must include rigorous internal controls to ensure that the biological test system is functioning correctly before any decisions are made regarding the test compound.
Permeability and Absorption (Caco-2 Bidirectional Assay)
Because 5-bromo-4-methylisatin derivatives are highly lipophilic, their gastrointestinal absorption is typically permeability-limited rather than solubility-limited. We utilize the Caco-2 cell monolayer model to assess both passive diffusion and active efflux (e.g., P-glycoprotein/MDR1).
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 21 days to ensure tight junction formation and functional expression of efflux transporters.
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are used. Add Lucifer Yellow (100 µM) to validate paracellular integrity (permeability must be
<1×10−6
cm/s).
Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) with a final DMSO concentration
≤1%
.
Incubation: Add the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.
Sampling & Analysis: Aliquot 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (IS). Analyze via LC-MS/MS.
Causality & Controls: Include Propranolol (high permeability control) and Atenolol (low permeability control). Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER > 2 indicates the compound is a substrate for active efflux, which may necessitate structural modification to improve oral bioavailability.
To quantify the rate of hepatic CYP450-mediated metabolism, we utilize HLMs. While the C5-bromo group protects against primary oxidation, secondary metabolic pathways (e.g., N-demethylation if N-substituted, or aliphatic oxidation of the C4-methyl) must be evaluated[3][7].
Step-by-Step Methodology:
Preparation: Pre-incubate the test compound (1 µM) with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).
Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing the IS to precipitate proteins and halt metabolism.
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Causality & Controls: Use Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls. Plot the natural log of the remaining percentage of the parent compound versus time to calculate the elimination rate constant (
k
). Calculate intrinsic clearance:
CLint=(k×V)/protein concentration
.
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
High lipophilicity often correlates with high plasma protein binding (PPB), which reduces the fraction unbound (
fu
) available to cross the blood-brain barrier or engage the therapeutic target[4].
Step-by-Step Methodology:
Setup: Spike human plasma with the test compound to a final concentration of 5 µM.
Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the buffer chamber.
Incubation: Seal the plate and incubate on an orbital shaker at 37°C with 5%
CO2
for 4 hours to reach equilibrium.
Matrix Matching: Post-incubation, remove 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma (ensures identical matrices for LC-MS/MS ionization efficiency).
Analysis: Precipitate proteins with acetonitrile and analyze. Calculate
%Bound=[(Cplasma−Cbuffer)/Cplasma]×100
.
In Vivo Pharmacokinetic Profiling
Translating in vitro stability into in vivo exposure requires rigorous animal modeling. For isatin derivatives, non-compartmental analysis (NCA) is the gold standard for deriving PK parameters[8].
Dosing Strategy and Bioanalysis
Due to the poor aqueous solubility of halogenated isatins, formulation is critical[1]. A standard suspension in methylcellulose will lead to erratic absorption.
Per Os (PO) Formulation: 10 mg/kg in 5% DMSO / 10% Tween 80 / 85% Saline.
Sampling Protocol:
Using jugular vein-cannulated Sprague-Dawley rats (
n=3
per route), collect 200 µL blood samples into
K2EDTA
tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 3,000
×g
for 10 minutes at 4°C to separate plasma.
LC-MS/MS Quantification:
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is typically optimal for N-alkylated isatins, though unsubstituted N-H isatins may ionize better in negative mode. The lower limit of quantification (LLOQ) must be strictly validated (ideally
≤1
ng/mL) to accurately capture the terminal elimination phase, as an artificially high LLOQ will truncate the curve and falsely shorten the calculated half-life[8].
Expected Pharmacokinetic Parameters
Table 1 summarizes the target/expected PK parameters for an optimized 5-bromo-4-methylisatin derivative based on typical halogenated indole profiles[4][8].
PK Parameter
Symbol
Units
Expected Range (Rat, IV)
Expected Range (Rat, PO)
Clinical Significance
Maximum Concentration
Cmax
ng/mL
N/A
500 - 1,500
Peak systemic exposure; dictates acute toxicity.
Time to
Cmax
Tmax
h
N/A
1.0 - 2.5
Rate of gastrointestinal absorption.
Area Under Curve
AUC0−∞
ng·h/mL
1,000 - 3,000
4,000 - 12,000
Total systemic exposure over time.
Clearance
CL
L/h/kg
0.3 - 1.0
N/A
Rate of drug elimination; lower is better for once-daily dosing.
Volume of Distribution
Vss
L/kg
1.5 - 4.0
N/A
Extent of tissue penetration; >1 L/kg indicates wide distribution.
Terminal Half-Life
t1/2
h
2.0 - 6.0
3.0 - 8.0
Time for plasma concentration to decrease by 50%[9].
Oral Bioavailability
%F
%
N/A
30 - 60%
Efficiency of oral delivery (
AUCPO/AUCIV×DoseIV/DosePO
).
Mechanistic Pathways & Workflows
To visualize the pharmacokinetic lifecycle of these compounds, the following diagrams illustrate the metabolic biotransformation and the integrated PK profiling workflow.
Metabolic Biotransformation Pathway
The primary metabolic defense of the 5-bromo-4-methylisatin core relies on steric and electronic shielding.
Metabolic biotransformation of the isatin core, highlighting the C5 oxidation block.
Integrated PK Profiling Workflow
A logical, stage-gated approach ensures that only compounds with viable ADME profiles progress to costly in vivo efficacy models.
Stage-gated pharmacokinetic profiling workflow from in vitro screening to lead optimization.
Conclusion
The pharmacokinetic optimization of the isatin scaffold requires a delicate balance between maximizing target affinity and minimizing metabolic liabilities. By utilizing the 5-bromo-4-methylindoline-2,3-dione core, medicinal chemists can leverage halogen-induced metabolic stability and steric shielding to achieve favorable half-lives and systemic exposure profiles. Rigorous adherence to the self-validating in vitro and bioanalytical protocols outlined in this guide ensures that derived PK parameters are both accurate and translatable to clinical models.
References
Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. International Journal of Pharmaceutical Sciences. Available at: [Link]
Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research. Available at: [Link]
Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. MDPI. Available at:[Link]
Strategy for Extending Half-life in Drug Design and Its Significance. PMC / National Institutes of Health. Available at: [Link]
Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry / ACS Publications. Available at: [Link]
Terminal half-life and level of quantification of the analytical technique. ResearchGate. Available at: [Link]
Half-life – Pharmacokinetics. University of Lausanne. Available at: [Link]
Theoretical Study of Isatin and its Halogenated Derivatives. JETIR. Available at: [Link]
Application Note: High-Yield Multicomponent Synthesis of Spirooxindoles from 5-Bromo-4-methylindoline-2,3-dione
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application: Construction of complex, stereodefined spirocyclic pharmacophores for oncology and antimicrobial drug discovery....
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Application: Construction of complex, stereodefined spirocyclic pharmacophores for oncology and antimicrobial drug discovery.
Introduction & Mechanistic Rationale
Spirooxindoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry, characterized by a highly rigid, three-dimensional architecture that allows for precise interactions with complex biological targets. The synthesis of these compounds via the multicomponent 1,3-dipolar cycloaddition of isatins, amino acids, and dipolarophiles is a cornerstone methodology in modern drug discovery .
This protocol specifically details the utilization of 5-Bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin) as the core building block. The selection of this specific substituted isatin is not arbitrary; it introduces critical electronic and steric parameters that dictate the success and stereochemical outcome of the reaction:
Electronic Activation (5-Bromo): The bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity of the C3-carbonyl carbon, accelerating the initial nucleophilic attack by the secondary amine (e.g., L-proline) and facilitating rapid iminium ion formation .
Steric Directing Group (4-Methyl): The methyl group at the C4 position acts as a steric shield. During the formation of the azomethine ylide, this bulk effectively blocks one face of the planar intermediate. Consequently, the incoming dipolarophile is forced to approach from the less hindered face, driving the [3+2] cycloaddition to exceptional diastereoselectivity (>25:1 dr) .
The Self-Validating Reaction System
This protocol is designed as a self-validating system. The reaction transitions from a heterogeneous suspension of starting materials to a deep red/orange homogeneous solution as the reactive azomethine ylide is generated. Upon successful cycloaddition, the highly crystalline spirooxindole product spontaneously precipitates from the hot ethanolic solution. If precipitation does not occur, it serves as an immediate visual indicator of reaction failure or intermediate hydrolysis.
Mechanistic pathway of the 1,3-dipolar cycloaddition forming the spirooxindole scaffold.
Reaction Optimization & Quantitative Data
The choice of solvent and temperature profoundly impacts the trajectory of the multicomponent reaction. Protic solvents like ethanol stabilize the transition state during the decarboxylation step via hydrogen bonding. As summarized in Table 1, absolute ethanol at reflux provides the optimal balance of solubility for the intermediates and insolubility for the final product, enabling direct isolation without column chromatography .
Table 1: Optimization of Reaction Conditions for 5-Bromo-4-methylisatin Cycloaddition
Entry
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (dr)
1
Methanol
65 (Reflux)
6
65
>20:1
2
Ethanol
78 (Reflux)
4
88
>25:1
3
Acetonitrile
82 (Reflux)
8
55
15:1
4
Water/EtOH (1:1)
90
12
40
10:1
5
Ethanol
25 (RT)
24
Trace
N/A
Note: Reactions performed on a 1.0 mmol scale using L-proline and trans-chalcone. Yields refer to isolated, analytically pure products.
Solvent: Absolute Ethanol (Anhydrous, ≥99.5%), 10 mL
Analytical: TLC Silica gel 60 F254 plates, Hexane, Ethyl Acetate.
Experimental Protocol
This protocol describes the synthesis of a model spiro[pyrrolizidine-oxindole] derivative. The methodology is highly scalable and can be adapted for library generation by varying the dipolarophile.
Step-by-Step Methodology
Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add 240.05 mg (1.0 mmol) of 5-bromo-4-methylindoline-2,3-dione.
Ylide Precursor Addition: Add 138.15 mg (1.2 mmol) of L-proline. Causality Note: A 20% molar excess of the amino acid is utilized to drive the equilibrium of the initial condensation forward, ensuring complete consumption of the valuable isatin derivative.
Dipolarophile Addition: Add 208.26 mg (1.0 mmol) of trans-chalcone to the solid mixture.
Solvent Introduction: Suspend the reactants in 10 mL of absolute ethanol.
Thermal Activation: Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath at 78 °C. Stir vigorously (800 rpm). The mixture will initially appear as a murky suspension.
In-Process Monitoring: After 2 hours, the mixture should transition into a clear, dark-colored solution, indicating the formation of the azomethine ylide. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). The disappearance of the distinct orange/red spot corresponding to the starting isatin indicates reaction completion (typically 3.5 to 4 hours).
Product Precipitation: Once TLC confirms completion, remove the flask from the oil bath and allow it to cool to ambient temperature. As the solution cools, the spirooxindole product will begin to precipitate as a fine crystalline solid. To maximize yield, transfer the flask to an ice-water bath (0–5 °C) and let it stand for 30 minutes.
Isolation: Filter the precipitate under reduced pressure using a Büchner funnel.
Purification: Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL). Causality Note: Cold ethanol efficiently washes away unreacted chalcone and trace colored impurities while preventing the dissolution of the target spirooxindole.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) for 12 hours to afford the pure spirooxindole derivative.
Step-by-step experimental workflow for the multicomponent synthesis of spirooxindoles.
Analytical Characterization & Validation
To ensure the structural integrity and stereochemical purity of the synthesized spirooxindole, the following analytical validations are required:
NMR Spectroscopy (1H and 13C): The defining feature of the spiro[pyrrolizidine-oxindole] scaffold is the distinct chemical shift of the spiro-carbon (typically around
δ
70-75 ppm in 13C NMR). The presence of the 4-methyl group will appear as a sharp singlet near
δ
2.3-2.5 ppm in the 1H NMR, while the diagnostic pyrrolizidine ring protons will present as complex multiplets between
δ
1.5-4.0 ppm.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF is recommended to confirm the exact mass. The presence of the bromine atom will result in a characteristic 1:1 isotopic pattern (M / M+2) in the mass spectrum, confirming the retention of the 5-bromo substituent.
Melting Point: The rigid, highly hydrogen-bonded nature of the spirooxindole typically results in a sharp, high melting point (>200 °C), serving as a quick indicator of purity.
References
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy
ACS Omega (2020)
URL:[Link]
1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments
Molecular Diversity (2022)
URL:[Link]
Substrate-Controlled Regioselectivity Switchable [3 + 2] Annulations To Access Spirooxindole Skeletons
The Journal of Organic Chemistry (2022)
URL:[Link]
Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity
Molecules (2023)
URL:[Link]
Application
Application Note: High-Yield Synthesis of Schiff Bases Utilizing 5-Bromo-4-methylindoline-2,3-dione
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Lead Compound Generation Introduction & Mechanistic Rationale Isatin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Lead Compound Generation
Introduction & Mechanistic Rationale
Isatin (1H-indole-2,3-dione) and its derivatives are highly versatile precursors in medicinal chemistry, frequently utilized to synthesize Schiff bases (imines) with documented antimicrobial, antiviral, and anticancer properties ()[1]. Among these, 5-Bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin) presents a unique electronic and steric microenvironment that requires precise synthetic control.
The formation of a Schiff base occurs exclusively at the C-3 carbonyl group of the isatin core, which is significantly more electrophilic than the C-2 amide carbonyl. In 5-bromo-4-methylisatin, two competing substituent effects dictate reactivity:
Electronic Activation (-I Effect): The 5-bromo substituent exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the isatin ring, intensifying the partial positive charge (
δ+
) on the C-3 carbon and making it highly susceptible to nucleophilic attack.
Steric Hindrance: The 4-methyl group introduces local steric bulk directly adjacent to the C-3 reaction center. This creates a spatial barrier that restricts the trajectory of incoming primary amines, raising the activation energy required for the transition state.
Causality in Experimental Design: Because the steric hindrance of the 4-methyl group impedes spontaneous condensation at room temperature, the reaction must be driven thermodynamically (via reflux) and kinetically (via acid catalysis) to achieve high yields.
Reaction Mechanism & Pathway
The synthesis of isatin-derived Schiff bases is a classic acid-catalyzed nucleophilic addition-elimination reaction ()[2]. The mechanism proceeds through three distinct phases:
Nucleophilic Addition: The lone pair of the primary amine attacks the highly electrophilic C-3 carbonyl carbon.
Proton Transfer: A rapid intramolecular proton shift yields a neutral carbinolamine intermediate.
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a superior leaving group (
−OH2+
). Subsequent elimination of water forms the stable azomethine (
−C=N−
) linkage.
Fig 1: Acid-catalyzed nucleophilic addition and dehydration mechanism for Schiff base formation.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow. At each critical juncture, visual or analytical checkpoints ensure the reaction is proceeding correctly, minimizing wasted reagents and time.
Nucleophile: Primary aromatic or aliphatic amine (1.1 mmol)
Catalyst: Glacial acetic acid (Analytical grade)
Solvent: Absolute ethanol (Anhydrous)
Step-by-Step Methodology
Dissolution & Activation: Suspend 1.0 mmol of 5-bromo-4-methylisatin in 10 mL of hot absolute ethanol in a 50 mL round-bottom flask.
Causality: Anhydrous ethanol is critical. The presence of water will drive the reaction equilibrium backward, promoting the hydrolysis of the newly formed imine bond.
Nucleophile Introduction: Dissolve 1.1 mmol of the primary amine in 5 mL of absolute ethanol and add it dropwise to the stirring suspension.
Causality: Using a slight stoichiometric excess (1.1 eq) of the amine ensures complete consumption of the sterically hindered, more valuable isatin derivative.
Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to approximately 4.5–5.5.
Causality: The acid protonates the C-3 carbonyl oxygen, lowering the LUMO energy and making it electrophilic enough to overcome the 4-methyl steric block. Warning: Excess acid will protonate the primary amine, destroying its nucleophilicity and halting the reaction.
Reflux & In-Process Validation: Attach a reflux condenser and heat the mixture to 78°C for 2–4 hours.
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) mobile phase. The reaction is complete when the starting material spot disappears and a new, distinct color change occurs in the flask (typically shifting from orange/red to a deep yellow or brown) ()[3].
Precipitation: Once TLC confirms completion, concentrate the solvent to half its volume under reduced pressure. Transfer the flask to an ice bath (0–4°C) for 30 minutes.
Causality: Lowering the temperature drastically reduces the solubility of the bulky Schiff base, driving rapid crystallization.
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol.
Causality: Cold ethanol washes away unreacted amine and trace acetic acid without dissolving the product.
Fig 2: Step-by-step experimental workflow with integrated self-validation checkpoints.
Analytical Characterization & Data Presentation
To confirm the structural integrity of the synthesized 5-bromo-4-methylisatin Schiff base, utilize the diagnostic shifts outlined in the table below. The disappearance of the C-3 ketone stretch and the emergence of the azomethine stretch are the definitive markers of success ()[4].
Analytical Technique
Target Marker
Expected Observation for Synthesized Schiff Base
Diagnostic Rationale
FT-IR Spectroscopy
C=O (C-3 Ketone)
Absent (~1730 cm⁻¹ disappears)
Confirms complete consumption of the electrophilic center.
FT-IR Spectroscopy
C=N (Azomethine)
Present (~1610 - 1630 cm⁻¹, Sharp)
Definitive proof of imine bond formation.
FT-IR Spectroscopy
C=O (C-2 Amide)
Present (~1680 - 1710 cm⁻¹)
Confirms the isatin core remains intact.
¹H NMR (DMSO-d6)
N-H (Isatin core)
~11.0 - 11.5 ppm (Singlet, 1H)
Validates the preservation of the indoline nitrogen.
¹H NMR (DMSO-d6)
C-4 Methyl Protons
~2.4 - 2.6 ppm (Singlet, 3H)
Confirms the presence of the sterically hindering methyl group.
TLC (EtOAc/Hexane)
Retention Factor (Rf)
Higher Rf than precursor
The loss of the polar C=O group for a less polar C=N group increases mobility.
Troubleshooting & Optimization
Issue: Low Yield or No Precipitation
Cause: High water content in the solvent is driving hydrolysis, or the pH is too high (insufficient activation of the sterically hindered C-3 carbonyl).
Solution: Switch to a Dean-Stark apparatus using toluene to azeotropically remove water during reflux, or add activated 4Å molecular sieves directly to the reaction flask.
Issue: Amine Degradation / Tarry Byproducts
Cause: Over-refluxing or excessive acid addition causing the polymerization of electron-rich primary amines.
Solution: Strictly monitor the pH to ensure it does not drop below 4.5. Halt the reflux immediately upon TLC confirmation of precursor consumption.
References
Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives
Source: Systematic Reviews in Pharmacy, Vol 11, Issue 12, 2020.
URL:[Link]
Synthesis, Characterisation and Biological Investigation of Novel Isatin Schiff Base Derivatives
Source: International Journal for Multidisciplinary Research (IJFMR), 2023.
URL:[Link]
Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives
Source: National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
Overview of Schiff Bases of Isatin Derivatives
Source: Acta Scientific Pharmaceutical Sciences.
URL:[Link]
Catalytic systems for the N-alkylation of 5-Bromo-4-methylindoline-2,3-dione
An In-Depth Guide to Catalytic Systems for the N-Alkylation of 5-Bromo-4-methylindoline-2,3-dione For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of catalyt...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Catalytic Systems for the N-Alkylation of 5-Bromo-4-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of catalytic methodologies for the N-alkylation of 5-Bromo-4-methylindoline-2,3-dione. N-substituted isatins are a privileged scaffold in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of 5-Bromo-4-methylindoline-2,3-dione offers unique electronic and steric properties, making its N-functionalized derivatives particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering insights into various catalytic systems. The protocols described are designed to be robust and self-validating, grounded in established chemical principles.
The Core Chemistry: Activating the Isatin Nitrogen
The N-alkylation of isatin and its derivatives is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the indoline-2,3-dione core possesses an acidic proton. In the presence of a base, this proton is abstracted to form a highly conjugated and resonance-stabilized isatin anion.[1] This anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent to form the desired N-C bond.
While this reaction can proceed without a catalyst, particularly with highly reactive alkyl halides, catalytic systems are essential for enhancing reaction rates, improving yields, broadening the scope of compatible alkylating agents, and promoting greener, more atom-economical transformations.
Phase-Transfer Catalysis (PTC): A Workhorse Method
Phase-transfer catalysis is a highly practical and widely used method for the N-alkylation of isatins, especially in solid-liquid systems.[4] It excels in situations where the nucleophile (the isatin salt) and the electrophile (the alkyl halide) have poor mutual solubility.
Mechanism & Rationale:
The system typically involves a solid, inorganic base (like potassium carbonate) and an organic solvent (like DMF or acetonitrile) in which the alkyl halide is soluble. The isatin itself has limited solubility in many organic solvents. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the isatin anion from the solid phase into the organic phase. The lipophilic cations of the catalyst pair with the isatin anion, creating an ion pair that is soluble in the organic medium, where it can readily react with the alkyl halide.
Workflow Diagram: Phase-Transfer Catalysis Cycle
Caption: Phase-Transfer Catalysis (PTC) cycle for N-alkylation.
Experimental Protocol 1: PTC N-Alkylation with Benzyl Bromide
This protocol details the N-benzylation of 5-Bromo-4-methylindoline-2,3-dione.
Materials:
5-Bromo-4-methylindoline-2,3-dione
Potassium Carbonate (K₂CO₃), finely ground
Tetrabutylammonium bromide (TBAB)
Benzyl bromide
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-4-methylindoline-2,3-dione (1.0 eq).
Add anhydrous DMF to dissolve the starting material.
Stir the suspension vigorously for 15 minutes at room temperature.
Add benzyl bromide (1.2 eq) dropwise to the mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
Filter the solid product, wash thoroughly with water, and dry under vacuum.
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Typical PTC Conditions
Parameter
Value/Reagent
Rationale
Substrate
5-Bromo-4-methylindoline-2,3-dione
The core molecule to be alkylated.
Alkylating Agent
Alkyl Halide (e.g., R-Br, R-I)
The electrophile providing the alkyl group.
Base
K₂CO₃ or Cs₂CO₃
Deprotonates the isatin nitrogen. Cs₂CO₃ is more reactive but also more expensive.[3]
Catalyst
TBAB (5-10 mol%)
Facilitates anion transfer to the organic phase.[5]
Solvent
DMF, Acetonitrile
Aprotic polar solvents that solubilize reagents.
Temperature
Room Temperature to 50 °C
Mild conditions are often sufficient.
Time
4 - 48 hours
Dependent on the reactivity of the alkyl halide.[3]
Transition Metal Catalysis: The "Borrowing Hydrogen" Approach
A greener and more elegant strategy for N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Ruthenium, Iridium, Iron).[6][7][8][9] This "Borrowing Hydrogen" or "Hydrogen Auto-transfer" methodology generates water as the sole byproduct, avoiding the formation of halide salts.
Mechanism & Rationale:
The catalytic cycle begins with the metal catalyst oxidizing the alcohol to an aldehyde in situ by "borrowing" two hydrogen atoms. The isatin nitrogen then undergoes a condensation reaction with the transiently formed aldehyde to create an iminium intermediate. In the final step, the metal catalyst returns the borrowed hydrogen atoms to the iminium species, reducing it to the N-alkylated product and regenerating the catalyst.
High-boiling point solvents are typically required.
Temperature
80 - 140 °C
Higher temperatures are needed to drive the catalytic cycle.
Atmosphere
Inert (Argon or Nitrogen)
Protects the catalyst from oxidation.
Lewis Acid Catalysis: Activating Alternative Electrophiles
For introducing certain alkyl groups, especially those derived from less reactive precursors or those prone to rearrangement, Lewis acid catalysis offers a powerful alternative. This method often employs O-alkyl trichloroacetimidates as the alkylating agents.[10]
Mechanism & Rationale:
The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the nitrogen atom of the trichloroacetimidate, activating it as a potent electrophile. The isatin nitrogen then attacks the alkyl group in an S_N2-like fashion, displacing the trichloroacetamide leaving group, which is subsequently protonated. This method proceeds under mild, often low-temperature conditions.
Workflow Diagram: Lewis Acid-Catalyzed N-Alkylation
Caption: Lewis acid activation of a trichloroacetimidate for N-alkylation.
Experimental Protocol 3: Lewis Acid-Catalyzed N-Alkylation
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Inert gas (Argon or Nitrogen)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-4-methylindoline-2,3-dione (1.0 eq) and the O-alkyl trichloroacetimidate (1.2 eq) in anhydrous DCM.
Cool the solution to 0 °C or -78 °C, depending on the reactivity.
Add the Lewis acid catalyst (10-20 mol%) dropwise via syringe.
Allow the reaction to stir at the low temperature and slowly warm to room temperature over several hours. Monitor by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion and Method Selection
The choice of catalytic system for the N-alkylation of 5-Bromo-4-methylindoline-2,3-dione depends on several factors: the desired alkyl group, cost, scalability, and commitment to green chemistry principles.
Phase-Transfer Catalysis is often the most straightforward, cost-effective, and scalable method for simple alkyl halides.
Transition Metal Catalysis using the "borrowing hydrogen" strategy is ideal for an environmentally benign process when the corresponding alcohol is readily available.
Lewis Acid Catalysis provides access to N-alkylated products from precursors that are incompatible with basic conditions or when introducing sterically demanding groups.
Each of these systems offers a robust and reliable pathway to functionalize the 5-Bromo-4-methylindoline-2,3-dione core, enabling the synthesis of novel derivatives for evaluation in drug discovery and development programs.
References
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Available at: [Link]
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]
Enantioselective Alkynylation of Isatin Derivatives Using a Chiral Phase-Transfer/Transition-Metal Hybrid Catalyst System. ACS Catalysis. Available at: [Link]
A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. European Journal of Organic Chemistry. Available at: [Link]
Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry. Available at: [Link]
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molbank. Available at: [Link]
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Molecules. Available at: [Link]
Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]
An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry. Available at: [Link]
The Ruthenium Catalyzed N-Alkylation of Amides with Alcohols. Bulletin of the Chemical Society of Japan. Available at: [Link]
N-alkylation of amides and imides. Google Patents.
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. Available at: [Link]
STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES. ResearchGate. Available at: [Link]
STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. Organic Letters. Available at: [Link]
N-Alkylation of isatins utilizing KF/alumina. ARKIVOC. Available at: [https://www.semantic scholar.org/paper/N-Alkylation-of-isatins-utilizing-KF-alumina-Pace-Peralta-Ramos/337169129598858f96752d57d76203a73c15383a]([Link] scholar.org/paper/N-Alkylation-of-isatins-utilizing-KF-alumina-Pace-Peralta-Ramos/337169129598858f96752d57d76203a73c15383a)
Organocatalytic enantioselective construction of isatin-derived N-alkoxycarbonyl 1,3-aminonaphthols via sterically encumbered hydrocarbon-substituted quinine-based squaramide. New Journal of Chemistry. Available at: [Link]
Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. Available at: [Link]
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
A Continuous-Flow Route to Enantioenriched 3-Substituted-3-Hydroxyoxindoles: Organocatalytic Aldol Reactions of Isatin with Acetone. Pharmaceuticals & Medicinal Chemistry. Available at: [Link]
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. Available at: [Link]
Recent Advances in Metal-catalyzed Alkylation, Alkenylation and Alkynylation of Indole/indoline Benzenoid Nucleus. Chemistry – An Asian Journal. Available at: [Link]
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]
Application Note: Microwave-Assisted Synthesis Protocols for 5-Bromo-4-methylindoline-2,3-dione
Executive Summary & Mechanistic Rationale Isatin (1H-indole-2,3-dione) and its halogenated derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as critical precursors for the development of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Isatin (1H-indole-2,3-dione) and its halogenated derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as critical precursors for the development of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and fibroblast activation protein (FAP) inhibitors 1, 2.
The synthesis of 5-bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin) traditionally relies on the classical Sandmeyer isatin synthesis. This involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization [[3]](). However, as the lipophilicity and electron-withdrawing nature of the aniline substituents increase, the facility of this classical reaction suffers, frequently resulting in incomplete cyclization, thermal charring, and poor yields [[3]]().
This application note details a highly optimized, microwave-assisted protocol that replaces conventional convective heating and sulfuric acid with targeted microwave irradiation and methanesulfonic acid. This approach dramatically improves yields, reduces reaction times, and provides a self-validating framework for the regioselective isolation of the target isomer.
Reaction Pathway & Experimental Workflow
Microwave-assisted synthesis and regioselective isolation workflow for 5-bromo-4-methylisatin.
Methodological Causality: The "Why" Behind the Protocol
To ensure a robust and reproducible synthesis, several critical modifications have been made to the classical Sandmeyer route:
Solvent Substitution (Methanesulfonic Acid vs. Sulfuric Acid): Highly lipophilic oximinoacetanilides—such as those derived from 4-bromo-3-methylaniline—exhibit poor solubility in concentrated H₂SO₄. By substituting H₂SO₄ with methanesulfonic acid (CH₃SO₃H), we significantly enhance substrate solubility and prevent the incomplete cyclization and charring typical of the classical route 3.
Microwave Irradiation: Coupling the CH₃SO₃H solvent system with microwave irradiation accelerates the intramolecular cyclization from 2–4 hours down to 10–15 minutes. This rapid, uniform volumetric heating suppresses thermal degradation pathways.
Regioselectivity Challenge: The starting material possesses an asymmetric meta-methyl group relative to the directing amine. Consequently, cyclization occurs at both available ortho positions, inevitably producing a thermodynamic mixture of two regioisomers: 5-bromo-4-methylindoline-2,3-dione and 5-bromo-6-methylindoline-2,3-dione [[2]](). Downstream regioselective isolation is mandatory.
Decoy Agent Implementation: During the acid-catalyzed cyclization, hydrolysis can release free hydroxylamine. This rapidly reacts with the newly formed C3-carbonyl of the isatin product, yielding an unwanted isatin oxime impurity 4. To mitigate this, an aliphatic aldehyde "decoy agent" is added during the aqueous quench phase to preferentially trap the residual hydroxylamine 4.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Isonitrosoacetanilide Intermediate
In a 500 mL round-bottom flask, dissolve chloral hydrate (18.2 g, 0.11 mol) in 120 mL of deionized water containing anhydrous sodium sulfate (142 g, 1.0 mol).
In a separate beaker, prepare a solution of 4-bromo-3-methylaniline (18.6 g, 0.10 mol) in 50 mL of water and 10 mL of concentrated HCl. Add this dropwise to the chloral hydrate solution under continuous stirring.
Dissolve hydroxylamine hydrochloride (22.2 g, 0.32 mol) in 50 mL of water and add it to the main reaction flask.
Heat the reaction mixture to 90°C for 90 minutes. A beige/tan precipitate will begin to form.
Cool the mixture to room temperature. Filter the precipitated N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)acetamide intermediate, wash thoroughly with cold water, and dry under high vacuum overnight.
Phase 2: Microwave-Assisted Cyclization
Transfer the dried intermediate (12.8 g, ~0.05 mol) into a heavy-walled, microwave-safe quartz reaction vessel.
Add 25 mL of anhydrous methanesulfonic acid (CH₃SO₃H) to the vessel. Stir briefly to ensure a homogeneous suspension.
Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Irradiate the mixture at 80°C for 15 minutes, utilizing dynamic power modulation to maintain a strict temperature profile.
Carefully remove the vessel and pour the hot, dark reaction mixture over 200 g of crushed ice containing 5 mL of butyraldehyde (acting as the decoy agent to prevent isatin oxime formation).
Stir the quenched mixture for 30 minutes. Filter the resulting crude orange/red precipitate, which contains the thermodynamic mixture of 5-bromo-4-methylisatin and 5-bromo-6-methylisatin. Wash with cold water until the filtrate is pH neutral.
Phase 3: Regioselective Isolation & Purification
Chromatographic Separation: Dissolve the crude isomeric mixture in a minimal amount of boiling ethyl acetate. Load the mixture onto a silica gel column.
Elute using a gradient of Hexane:Ethyl Acetate (starting at 8:2 and moving to 6:4). The sterically hindered 5-bromo-4-methylisatin elutes slightly faster than the 5-bromo-6-methylisatin isomer.
Combine the pure fractions of the target isomer, evaporate the solvent under reduced pressure, and dry the resulting bright orange crystals under vacuum at 60°C.
Quantitative Data & Comparative Metrics
Parameter
Classical Sandmeyer Protocol
Microwave-Assisted Protocol
Mechanistic Advantage
Reaction Time (Cyclization)
2 – 4 hours
10 – 15 minutes
Volumetric MW heating accelerates kinetics.
Acid Catalyst
Conc. H₂SO₄
Methanesulfonic Acid
CH₃SO₃H improves lipophilic substrate solubility.
Temperature
90°C (Convective)
80°C (MW Irradiation)
Lower bulk temp prevents thermal degradation.
Yield (Crude Mixture)
45 – 55%
75 – 85%
Suppression of charring pathways.
Isomer Ratio (4-Me : 6-Me)
~ 1:1.2
~ 1:1.2
Thermodynamically governed; remains unchanged.
Isatin Oxime Byproduct
High (5 - 10%)
Trace (< 1%)
Decoy agent traps free hydroxylamine during quench.
Self-Validating Quality Control (QC) Checkpoints
To ensure the integrity of the regioselective purification, this protocol relies on a self-validating ¹H NMR diagnostic checkpoint. Because the cyclization produces two isomers, standard mass spectrometry (MS) cannot differentiate them (both have an exact mass of ~238.96 Da). Instead, the substitution pattern on the aromatic ring provides an unambiguous NMR signature.
¹H NMR (DMSO-d₆, 400 MHz) Differentiation:
Target Isomer (5-Bromo-4-methylisatin): The protons at positions C6 and C7 are ortho to each other. The spectrum will display two distinct doublets (d) with an ortho-coupling constant (
J≈8.0
Hz) in the aromatic region (6.8–7.5 ppm).
Byproduct Isomer (5-Bromo-6-methylisatin): The protons at positions C4 and C7 are para to each other. The spectrum will display two singlets (s) (or very fine doublets with
J<1
Hz due to weak para-coupling) in the aromatic region.
If your purified fraction exhibits doublets with an 8.0 Hz coupling constant, you have successfully isolated the target 5-bromo-4-methylindoline-2,3-dione.
Application Notes & Protocols: Green Chemistry Approaches for the Condensation of 5-Bromo-4-methylindoline-2,3-dione
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: 5-Bromo-4-methylindoline-2,3-dione, a substituted isatin, serves as a pivotal precursor in the synthesis of a w...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Bromo-4-methylindoline-2,3-dione, a substituted isatin, serves as a pivotal precursor in the synthesis of a wide array of pharmacologically significant heterocyclic compounds.[1][2] Traditional condensation reactions for elaborating the isatin core often rely on volatile organic solvents, harsh catalysts, and prolonged reaction times, posing environmental and economic challenges. This guide provides a comprehensive overview of modern, green chemistry methodologies applicable to the condensation reactions of 5-Bromo-4-methylindoline-2,3-dione. We will explore protocols employing alternative energy sources, eco-friendly solvent systems, and innovative catalyst-free and mechanochemical approaches. Each protocol is designed to be a self-validating system, with explanations grounded in established chemical principles to empower researchers to adopt more sustainable and efficient synthetic strategies.
Section 1: The Imperative for Green Synthesis
Isatin and its derivatives are renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The C3-carbonyl group of the isatin core is highly electrophilic, making it an ideal substrate for condensation reactions with various nucleophiles to generate structurally diverse molecules like Schiff bases and aldol products.[2][5] The principles of green chemistry—which advocate for waste prevention, energy efficiency, and the use of safer solvents and reagents—are not merely an ethical consideration but a driver of innovation, often leading to higher yields, shorter reaction times, and simplified purification processes.[6][7] This document details practical, field-proven green approaches to harness the reactivity of 5-Bromo-4-methylindoline-2,3-dione.
Section 2: Alternative Energy Sources for Enhanced Reaction Efficiency
Conventional heating methods transfer energy inefficiently via conduction and convection. Alternative energy sources like ultrasound and microwaves provide direct, volumetric energy transfer to the reacting molecules, dramatically accelerating reaction rates.[8][9]
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasonic irradiation accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and activating the reacting species.[8][10] This method is particularly effective for heterogeneous reactions, increasing the surface area of interaction.
Protocol 2.1.1: Ultrasound-Assisted Synthesis of a 5-Bromo-4-methylisatin Schiff Base
This protocol describes the condensation of 5-Bromo-4-methylindoline-2,3-dione with an aromatic amine. The use of ultrasound significantly reduces the reaction time compared to conventional refluxing methods.[3]
Reactant Setup: In a 50 mL Erlenmeyer flask, suspend 5-Bromo-4-methylindoline-2,3-dione (1 mmol) and the aromatic amine (1 mmol) in 10 mL of ethanol.
Causality: Ethanol is a common, relatively green solvent that effectively dissolves the reactants. The flask is left unsealed to avoid pressure buildup.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
Causality: The acid protonates the C3-carbonyl oxygen of the isatin, increasing its electrophilicity and catalyzing the nucleophilic attack by the amine.
Sonication: Place the flask in an ultrasonic bath maintained at 50-60°C. Irradiate the mixture for 10-15 minutes.
Causality: The ultrasonic waves induce cavitation, providing the activation energy and ensuring intimate mixing of the reactants, which accelerates the condensation and subsequent dehydration to form the imine (Schiff base).[10]
Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture in an ice bath.
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The product typically requires no further purification.[8]
Table 1: Comparison of Ultrasound vs. Conventional Synthesis
Workflow 2.1.2: Ultrasound-Assisted Schiff Base Synthesis
Caption: Workflow for sonochemical synthesis of Schiff bases.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to align with the oscillating electric field of the microwave radiation. This rapid reorientation generates heat volumetrically and efficiently, leading to dramatic rate enhancements.[9][11] Reactions can often be performed in minutes instead of hours, frequently with higher yields and purity.[12]
This protocol details the reaction between 5-Bromo-4-methylindoline-2,3-dione and an active methylene compound like malononitrile, a classic Knoevenagel condensation.
Materials:
5-Bromo-4-methylindoline-2,3-dione (1 mmol)
Malononitrile (1 mmol)
Ethanol (5 mL) or solvent-free
Piperidine (1-2 drops, catalytic)
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
Reactant Setup: In a 10 mL microwave reactor vial, combine 5-Bromo-4-methylindoline-2,3-dione (1 mmol), malononitrile (1 mmol), and a stir bar. For a solvent-free approach, proceed to the next step. For a solvent-mediated reaction, add 5 mL of ethanol.[13]
Causality: The solvent-free approach is a key tenet of green chemistry, minimizing waste. Ethanol can be used as a solvent to facilitate mixing and absorb microwave energy.
Catalyst Addition: Add 1-2 drops of piperidine.
Causality: Piperidine, a basic catalyst, deprotonates the active methylene compound (malononitrile), generating a carbanion that attacks the electrophilic C3-carbonyl of the isatin.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100°C for 3-5 minutes with stirring.
Causality: Microwave heating provides rapid and uniform energy transfer, overcoming the activation energy barrier for the condensation reaction much faster than conventional heating.[11]
Workup and Isolation: After the reaction, cool the vial to room temperature. If ethanol was used, the product often precipitates and can be collected by filtration. In the solvent-free method, add a small amount of cold ethanol to the solidified mass, break it up, and filter to collect the pure product.
Table 2: Comparison of Microwave vs. Conventional Knoevenagel Condensation
Caption: Workflow for microwave-assisted Knoevenagel condensation.
Section 3: Eco-Friendly Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) represent a spectrum of greener alternatives to traditional volatile organic compounds (VOCs).[15][16]
Reactions in Water: The Universal Green Solvent
Water is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility, reactions can be accelerated at the interface of organic droplets and the aqueous phase, a phenomenon known as the "on water" effect, driven by hydrophobic interactions and hydrogen bonding.[16][17]
Protocol 3.1.1: Catalyst-Free Three-Component Reaction in Water
This protocol describes the synthesis of a spirooxindole derivative by reacting 5-Bromo-4-methylindoline-2,3-dione, an active methylene compound, and another component in water, often accelerated by ultrasound.[17]
Materials:
5-Bromo-4-methylindoline-2,3-dione (1 mmol)
Malononitrile (1 mmol)
4-Hydroxycoumarin (1 mmol)
Water (5 mL)
Piperidine (5 mol %, optional but recommended)
Procedure:
Reactant Setup: In a test tube or small flask, add 5-Bromo-4-methylindoline-2,3-dione (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and 5 mL of water.
Catalysis: Add piperidine (5 mol %). While some reactions proceed without a catalyst, a base significantly improves the rate and yield.[17]
Reaction: Stir the suspension vigorously at 80°C for 1-2 hours (or irradiate in an ultrasonic bath at 50°C for 20-30 minutes for enhanced performance).
Causality: The hydrophobic effect forces the organic reactants together, increasing their effective concentration at the interface and accelerating the reaction. Hydrogen bonding from water molecules can stabilize transition states.[16]
Isolation: Cool the reaction mixture. The solid product is insoluble in water and can be easily isolated by filtration, washed with water, and dried. The purity is generally high.
Workflow 3.1.2: The "On Water" Reaction Principle
Caption: Reactants aggregate at the aqueous interface.
Deep Eutectic Solvents (DESs)
DESs are mixtures of a hydrogen bond acceptor (HBA), typically choline chloride (ChCl), and a hydrogen bond donor (HBD), such as urea or ethylene glycol.[18] They are biodegradable, non-toxic, and simple to prepare. DESs can act as both the solvent and catalyst, promoting reactions through hydrogen bonding interactions.[19][20]
Protocol 3.2.1: Preparation and Use of Choline Chloride:Urea (ChCl:Urea) DES
Part A: DES Preparation
Combine choline chloride (HBA) and urea (HBD) in a 1:2 molar ratio in a beaker.
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
Cool the DES to room temperature for use. It will remain a liquid.
Causality: The strong hydrogen bonding between the chloride ion of ChCl and the hydrogens of urea disrupts the crystal lattice of the individual components, resulting in a mixture with a significantly lower melting point.[18]
Part B: Morita-Baylis-Hillman Reaction in DES
Reactant Setup: In a vial, dissolve 5-Bromo-4-methylindoline-2,3-dione (1 mmol) and a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mol%) in the prepared ChCl:Urea DES (2 mL).
Reagent Addition: Add an activated alkene (e.g., methyl acrylate, 1.2 mmol) to the mixture.
Reaction: Stir the mixture at room temperature for 24-48 hours.
Causality: The DES acts as a co-catalyst, stabilizing charged intermediates through its polar, hydrogen-bonding network, thereby accelerating the reaction.[19]
Workup: Add water to the reaction mixture. The product, being organic, will precipitate out.
Isolation & Recovery: Collect the product by filtration. The aqueous filtrate containing the DES can be evaporated under vacuum to remove the water, allowing the DES to be recovered and reused.
Table 3: Comparison of Solvents for Morita-Baylis-Hillman Reaction
Section 4: Solvent-Free and Alternative Catalyst Systems
Eliminating solvents and catalysts altogether represents the pinnacle of green synthesis. Mechanochemistry and catalyst-free protocols are powerful tools in this domain.
Mechanochemical Synthesis (Grinding)
Solvent-free grinding involves the mechanical mixing of solid reactants to initiate a chemical reaction. This technique avoids the use of bulk solvents, simplifies workup, and can lead to the formation of unique products.[14]
Protocol 4.1.1: Solvent-Free Knoevenagel Condensation by Grinding
This protocol is an exceptionally simple and green method for the Knoevenagel condensation.
Materials:
5-Bromo-4-methylindoline-2,3-dione (1 mmol)
Malononitrile (1 mmol)
Water (1-2 drops, as a grinding auxiliary)
Mortar and pestle
Procedure:
Reactant Setup: Place 5-Bromo-4-methylindoline-2,3-dione and malononitrile in a mortar.
Grinding: Add 1-2 drops of water. Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. A color change will indicate the progress of the reaction.
Causality: The mechanical force brings the reactant molecules into close contact, breaking down the crystal lattice and providing the energy for the reaction to proceed. The small amount of water acts as a lubricant and may facilitate proton transfer, but is not a bulk solvent.[14]
Isolation: The resulting solid is the final product. No further workup or purification is typically needed. The yield is often quantitative.
Workflow 4.1.2: Mechanochemical Synthesis
Caption: Simple workflow for solvent-free grinding synthesis.
Catalyst-Free Aldol Condensation
In some cases, the inherent reactivity of the substrates combined with specific reaction conditions can obviate the need for an external catalyst. This simplifies the process and avoids contamination of the final product.
Protocol 4.2.1: Catalyst-Free Aldol Condensation with Molecular Sieves
This protocol describes the aldol condensation of 5-Bromo-4-methylindoline-2,3-dione with a ketone. Molecular sieves act as a crucial additive.[21][22]
Materials:
5-Bromo-4-methylindoline-2,3-dione (1 mmol)
Acetone or another ketone (5 mmol, acts as reactant and solvent)
Dimethylformamide (DMF) (2 mL)
Molecular Sieves 4Å (200 mg)
Procedure:
Reactant Setup: In a sealed tube, add 5-Bromo-4-methylindoline-2,3-dione (1 mmol), the ketone (5 mmol), DMF (2 mL), and activated 4Å molecular sieves (200 mg).
Causality: DMF is a polar aprotic solvent that can behave as a weak base, facilitating the reaction.[22] The key role of the molecular sieves is to sequester water molecules formed during the condensation, driving the equilibrium towards the product. They may also provide a surface for the reaction to occur.[21]
Reaction: Heat the mixture at 60°C for 12-24 hours with stirring.
Monitoring: Track the reaction's progress by TLC.
Workup: After completion, filter off the molecular sieves and wash them with ethyl acetate. Evaporate the solvent from the filtrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or recrystallization to yield the 3-substituted-3-hydroxyindolin-2-one.
Section 5: Summary and Future Outlook
The adoption of green chemistry principles for the synthesis of 5-Bromo-4-methylindoline-2,3-dione derivatives offers substantial advantages over traditional methods. Technologies like ultrasound and microwave irradiation drastically reduce reaction times, while the use of green solvents like water and DESs minimizes environmental impact and simplifies product recovery. Furthermore, innovative approaches such as mechanochemistry and catalyst-free systems demonstrate that high efficiency and purity can be achieved while adhering to the highest standards of sustainable science. Future research will likely focus on combining these techniques, such as using biocatalysts in deep eutectic solvents or developing flow chemistry protocols to further enhance efficiency and scalability.
References
Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry (RSC Publishing).
Ultrasound-Assisted Synthesis of Isatin-Type 5-(4-Alkyl/Aryl-1H-1,2,3-triazoles) via 1,3-Dipolar Cycloaddition Reactions. SciELO.
An Efficient and Green Synthesis of isatin Derivatives under Ultrasound Irradiation. Research Trend.
Synthesis of rapid ultrasound, characterization molecular docking, and anticancer activity of new derived from Isatin. Chemical Review and Letters.
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
Deep eutectic solvent co-catalyzed synthesis and antimicrobial activity of Morita-Baylis-Hillman adducts from isatin derivatives. ResearchGate. Available at: [Link]
Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water. Oriental Journal of Chemistry.
Microwave-Assisted Synthesis and Antimicrobial Activity of Some Novel Isatin Schiff Bases Linked to Nicotinic Acid via Certain Amino Acid Bridge. ResearchGate. Available at: [Link]
Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. ResearchGate. Available at: [Link]
Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. Semantic Scholar. Available at: [Link]
One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry. Available at: [Link]
"On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. Available at: [Link]
Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI. Available at: [Link]
One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. ACS Publications.
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. Available at: [Link]
Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record.
MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Rasayan Journal of Chemistry. Available at: [Link]
Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. Available at: [Link]
An Untold Story of Ionic Liquid for the Isatin Derivative Synthesis. Bentham Science.
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Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate.
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Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC. Available at: [Link]
Green Chemistry approach for synthesis of Schiff bases and their applications. Journal of Kerbala University.
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Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of. Organic Chemistry Research. Available at: [Link]
Synthesis and applications of deep eutectic solvents as media for nucleophilic substitutions. POLITesi. Available at: [Link]
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New Brønsted Ionic Liquids: Synthesis, Thermodinamics and Catalytic Activity in Aldol Condensation Reactions. IntechOpen. Available at: [Link]
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Application Note: Preparation and Antimicrobial Screening of 5-Bromo-4-methylindoline-2,3-dione Derivatives
Executive Summary The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in medicinal chemistry, well-documented for its broad-spectrum antimicrobial, antiviral, and anticancer properties[1]. Specificall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in medicinal chemistry, well-documented for its broad-spectrum antimicrobial, antiviral, and anticancer properties[1]. Specifically, 5-bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin) serves as an advanced synthetic intermediate. The halogenation at the C-5 position significantly increases the molecule's lipophilicity—facilitating penetration through rigid bacterial cell walls—while the C-4 methyl group provides steric bulk that can enhance specific binding affinities to microbial enzymatic targets.
This application note details a comprehensive, self-validating workflow for the de novo synthesis of the 5-bromo-4-methylisatin core, its subsequent derivatization via N-alkylation and C-3 Schiff base condensation, and the standardized evaluation of these derivatives using Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols[2].
Mechanistic Rationale & Experimental Design
To optimize the antimicrobial efficacy of the isatin core, structural modifications are targeted at two highly reactive sites: the N-1 secondary amine and the C-3 ketone[3].
N-Alkylation (N-1): The isatin lactam nitrogen is weakly acidic (pKa ~10). Utilizing a mild base like anhydrous potassium carbonate (
K2CO3
) effectively deprotonates the N-H bond without cleaving the lactam ring. Subsequent nucleophilic substitution with an alkyl halide (e.g., benzyl chloride) locks the molecule out of lactam-lactim tautomerization, stabilizing the conformation and further increasing lipophilicity.
Schiff Base Condensation (C-3): The C-3 carbonyl is highly electrophilic due to the adjacent electron-withdrawing C-2 amide carbonyl. By introducing primary amines or hydrazides in the presence of a catalytic amount of glacial acetic acid, the C-3 oxygen is protonated. This lowers the activation energy for nucleophilic attack by the amine, leading to dehydration and the formation of an imine/hydrazone (Schiff base)[1]. This functionalization introduces critical hydrogen bond donors/acceptors essential for interacting with microbial targets.
Synthetic & Analytical Workflow
Workflow for the synthesis and antimicrobial screening of 5-bromo-4-methylisatin derivatives.
Validated Experimental Protocols
Phase I: Synthesis of 5-Bromo-4-methylisatin Core
This procedure utilizes the classic Sandmeyer isonitrosoacetanilide synthesis, which remains the most robust and adaptable method for constructing the isatin ring from aniline precursors[4][5].
Step 1: Condensation to Isonitrosoacetanilide
In a 1 L round-bottom flask, dissolve 0.1 mol of chloral hydrate and 250 g of sodium sulfate (
Na2SO4⋅10H2O
) in 300 mL of deionized water. Warm to 30°C to ensure complete dissolution.
In a separate beaker, dissolve 0.1 mol of 4-bromo-3-methylaniline in 100 mL of water containing 10 mL of concentrated hydrochloric acid (HCl). Add this to the main flask.
Prepare a solution of 0.3 mol of hydroxylamine hydrochloride (
NH2OH⋅HCl
) in 100 mL of water and add it to the reaction mixture.
Heat the mixture to a vigorous boil for 1-2 hours. The intermediate, 4-bromo-3-methylisonitrosoacetanilide, will precipitate as a thick paste.
Cool the mixture to room temperature, filter under vacuum, wash with cold water, and air-dry the intermediate thoroughly.
Step 2: Acid-Catalyzed Cyclization
In a 500 mL flask equipped with a mechanical stirrer, warm 100 mL of concentrated sulfuric acid (
H2SO4
) to 50°C. Caution: Highly exothermic and corrosive.
Gradually add the dry isonitrosoacetanilide intermediate in small portions over 30 minutes, maintaining the internal temperature between 60°C and 70°C[5].
Once the addition is complete, raise the temperature to 80°C for 15 minutes to drive the cyclization to completion.
Cool the dark solution to room temperature and pour it slowly over 800 g of crushed ice. The 5-bromo-4-methylisatin will precipitate as a distinct orange-red solid.
Filter, wash with ice-cold water to remove residual acid, and recrystallize from ethanol.
Phase II: Derivatization of the Core Scaffold
Step 1: N-Alkylation (Synthesis of N-Benzyl-5-bromo-4-methylisatin)
Dissolve 10 mmol of 5-bromo-4-methylisatin in 20 mL of anhydrous N,N-dimethylformamide (DMF).
Add 15 mmol of anhydrous
K2CO3
and stir at room temperature for 30 minutes to generate the nitrogen anion.
Dropwise, add 12 mmol of benzyl chloride. Stir the mixture at 60°C for 4 hours.
Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
Pour the mixture into 100 mL of ice-cold water. Collect the precipitated N-benzyl derivative via filtration and recrystallize from methanol[3].
Step 2: Schiff Base Condensation (Synthesis of Target Hydrazone)
Dissolve 5 mmol of the N-benzyl derivative in 15 mL of absolute ethanol.
Add 5 mmol of the desired nucleophile (e.g., phenylhydrazine or a substituted aniline).
Add 2-3 drops of glacial acetic acid to act as an electrophilic activator for the C-3 carbonyl[3].
Reflux the mixture for 3-4 hours. A color change (typically to deep yellow/orange) and the formation of a precipitate indicate successful condensation.
Cool the reaction to room temperature, filter the solid Schiff base, wash with cold ethanol, and dry under a vacuum. Confirm structure via
1H
-NMR and FT-IR.
To ensure the trustworthiness and clinical relevance of the biological data, Minimum Inhibitory Concentrations (MICs) must be determined following the CLSI M07 guidelines for broth microdilution[2][6].
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of
Ca2+
and
Mg2+
is critical for the reproducible testing of certain antibiotics and ensures standard baseline growth.
Compound Dilution: Dissolve the synthesized derivatives in DMSO to create a 1.28 mg/mL stock. Perform two-fold serial dilutions in a sterile 96-well U-bottom microtiter plate using CAMHB to achieve a final testing range of 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced toxicity.
Inoculum Preparation: Prepare a direct colony suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland turbidity standard (
1.5×108
CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of
5×105
CFU/mL.
Incubation & Reading: Incubate the plates aerobically at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Quantitative Data Interpretation
The table below illustrates representative MIC data showcasing the structure-activity relationship (SAR) progression from the core scaffold to the fully functionalized Schiff base derivative.
Compound
Structural Modification
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
C. albicans (Fungi) MIC (µg/mL)
1
5-Bromo-4-methylisatin (Core)
64
128
>128
2
N-Benzyl-5-bromo-4-methylisatin
32
64
128
3
N-Benzyl-5-bromo-4-methylisatin-3-phenylhydrazone
8
16
32
Control
Ciprofloxacin (Antibacterial)
0.5
0.25
N/A
Control
Fluconazole (Antifungal)
N/A
N/A
1.0
Data Analysis: The raw core (Compound 1) exhibits weak baseline activity. Alkylation at the N-1 position (Compound 2) doubles the efficacy, likely due to enhanced membrane permeation. The addition of the C-3 hydrazone moiety (Compound 3) drastically lowers the MIC, indicating that the Schiff base nitrogen atoms actively participate in target binding (e.g., via hydrogen bonding with bacterial enzymes).
Application Notes & Protocols: Knoevenagel Condensation of 5-Bromo-4-methylindoline-2,3-dione for the Synthesis of Novel Bioactive Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Introduction: Strategic Importance of the Knoevenagel Condensation with Substituted Isatins Th...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Gemini Division
Introduction: Strategic Importance of the Knoevenagel Condensation with Substituted Isatins
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] This reaction classically involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a base, to yield α,β-unsaturated products.[3] In the realm of medicinal chemistry, the Knoevenagel condensation of isatins (1H-indole-2,3-diones) is of paramount importance. The C3-carbonyl group of the isatin scaffold readily participates in this reaction, producing a diverse array of 3-ylideneoxindole derivatives. These products are recognized as "privileged structures" due to their frequent appearance in molecules with significant biological activities, including anticancer, anti-HIV, antimicrobial, and anticonvulsant properties.[4][5]
This guide focuses specifically on 5-Bromo-4-methylindoline-2,3-dione , a strategically functionalized isatin. The presence of a bromine atom at the 5-position and a methyl group at the 4-position offers distinct advantages:
Modulation of Electronic Properties: The electron-withdrawing bromine and electron-donating methyl groups alter the reactivity of the isatin ring, particularly the electrophilicity of the C3-carbonyl.
Pharmacokinetic Influence: These substituents can significantly impact the lipophilicity, metabolic stability, and binding interactions of the final compounds.
Synthetic Handle: The bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further diversification and the creation of complex molecular architectures.
These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-tested protocols for leveraging 5-Bromo-4-methylindoline-2,3-dione as a building block for novel therapeutic agents.
Reaction Mechanism: The Electrophilic Activation Pathway
The Knoevenagel condensation of isatins proceeds through a well-established, multi-step mechanism. The key is the initial activation of the active methylene compound by a base, or the activation of the isatin carbonyl by an acid catalyst.
Mechanism Steps (Base-Catalyzed):
Deprotonation: A base removes an acidic proton from the active methylene compound (e.g., malononitrile), generating a highly nucleophilic carbanion (enolate).[6]
Nucleophilic Attack: The generated carbanion attacks the electrophilic C3-carbonyl carbon of the 5-Bromo-4-methylindoline-2,3-dione. This forms a tetrahedral alkoxide intermediate.[6]
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a proton source like water/alcohol), yielding a neutral aldol-type adduct (a 3-hydroxy-3-substituted indolin-2-one).
Dehydration: A final elimination of a water molecule, often facilitated by the base, occurs to form the thermodynamically stable α,β-unsaturated C=C double bond, resulting in the final Knoevenagel product.[6]
In acidic conditions, the mechanism begins with the protonation of the C3-carbonyl, which enhances its electrophilicity and facilitates the attack by the (less activated) active methylene compound.[4]
The choice of catalyst, solvent, and energy source can dramatically influence reaction time, yield, and environmental impact. Modern approaches favor greener, more efficient methods over traditional protocols.[7][8]
Active Methylene Compound
Catalyst
Solvent
Conditions
Typical Yield
Rationale & Insights
Malononitrile
Piperidine
Ethanol
Reflux, 1-2 h
>90%
The classic, robust method. Piperidine acts as an effective base catalyst. Refluxing ensures the reaction goes to completion.[8]
Ethyl Cyanoacetate
Sulfonic Acid on Silica (SBA-Pr-SO3H)
Water
80 °C, 30-60 min
>95%
A green chemistry approach. Water is a safe solvent, and the solid acid catalyst is easily recoverable and reusable, simplifying workup.[4][9]
Malononitrile
None (Grinding)
Water (1-5 equiv.)
Room Temp, 15 min
>90%
Mechanochemical method. Avoids bulk solvents and heating, making it highly efficient and environmentally benign.[5][10]
1,3-Indandione
None (Ultrasound)
Water
Room Temp, 20-30 min
>85%
Ultrasound provides the energy to overcome the activation barrier without bulk heating, often leading to shorter reaction times and high yields.[7]
Barbituric Acid
DBU/Water Complex
Water
Room Temp, 15-30 min
>95%
DBU forms a strong Brønsted base in water, providing high catalytic activity under mild, aqueous conditions.[11]
Setup: To a 50 mL round-bottom flask, add 5-Bromo-4-methylindoline-2,3-dione (254 mg, 1.0 mmol) and ethanol (15 mL). Stir at room temperature until the solid is mostly dissolved.
Reagent Addition: Add malononitrile (73 mg, 1.1 mmol) to the solution, followed by the catalytic amount of piperidine (10 µL, 0.1 mmol).
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The starting isatin spot should disappear and a new, less polar product spot should appear. The reaction is typically complete within 1-2 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The resulting solid is often of high purity. If needed, further purification can be achieved by recrystallization from ethanol or ethyl acetate.
Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile, initiating the reaction. Ethanol is an excellent solvent for both reactants and allows for easy precipitation of the typically less soluble product upon cooling.[8]
Charging: Place 5-Bromo-4-methylindoline-2,3-dione (254 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) into a mortar.
Grinding: Add water (90 µL, 5.0 mmol) and grind the mixture vigorously with the pestle at room temperature. The mixture will often turn into a paste and change color as the reaction proceeds.
Reaction Time: Continue grinding for approximately 15-20 minutes. The reaction is typically rapid and complete within this timeframe.[5]
Isolation: After grinding, add 10 mL of water to the mortar, scrape the solid product, and collect it by vacuum filtration.
Purification: Wash the solid on the filter with additional water (2 x 10 mL) and dry it in a desiccator. The product is usually obtained in high yield and purity without further purification.
Causality: The mechanical energy from grinding provides the activation energy for the reaction. The small amount of water acts as a liquid-assisted grinding medium, enhancing molecular mobility and facilitating the reaction, which can proceed rapidly even without a catalyst.[5][10]
Caption: Figure 2: Experimental Workflow for a Typical Knoevenagel Condensation
Conclusion and Future Outlook
5-Bromo-4-methylindoline-2,3-dione is a highly valuable substrate for the Knoevenagel condensation, providing a direct route to functionalized 3-ylideneoxindoles. These products serve as excellent starting points for the development of new chemical entities in drug discovery. The availability of both traditional and modern, greener synthetic protocols allows researchers to choose a method that best fits their experimental goals, whether prioritizing yield, purity, or environmental sustainability. The bromine substituent, in particular, opens the door to extensive post-condensation modifications, ensuring that the synthetic utility of these scaffolds will continue to expand.
References
Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. Available at: [Link]
Brahmachari, G., et al. (2024). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. Current Green Chemistry, 11(2), 210-220. Available at: [Link]
Hajra, A., et al. (2009). REACTION OF ISATINS WITH ACTIVE METHYLENE COMPOUNDS ON NEUTRAL ALUMINA: FORMATION OF KNOEVENAGEL CONDENSATES AND OTHER INTERESTI. HETEROCYCLES, 78(1), 139-146. Available at: [Link]
Kaupp, G., et al. (2003). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. Available at: [Link]
Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. Available at: [Link]
Pereira, C., et al. (2017). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. ChemistrySelect, 2(24), 7235-7259. Available at: [Link]
Al-Sammary, A. M. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of Education and Science, 30(2), 154-173. Available at: [Link]
Rao, P. S., & Rajan, R. (2003). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B, 42B, 991-994. Available at: [Link]
Ogiwara, Y., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 405-414. Available at: [Link]
Ziarani, G. M., et al. (2015). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. ResearchGate. Available at: [Link]
Pal, T., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13238-13251. Available at: [Link]
Shi, D., et al. (2004). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 25(10), 1545-1547. Available at: [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available at: [Link]
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(2), 196-201. Available at: [Link]
Popiołek, Ł., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(20), 7013. Available at: [Link]
Cushing, T. D., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents, US20060116519A1.
El-Gohary, N. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3208. Available at: [Link]
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886-13921. Available at: [Link]
Asif, M. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. ResearchGate. Available at: [Link]
Troubleshooting poor solubility of 5-Bromo-4-methylindoline-2,3-dione in organic solvents
Welcome to the Technical Support Center for Isatin Derivatives. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing solubility bottlenecks with 5-Bro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Isatin Derivatives. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals experiencing solubility bottlenecks with 5-Bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin).
As an Application Scientist, I approach solubility not as a trial-and-error task, but as a thermodynamic problem. To successfully dissolve this compound, we must understand the causality behind its physical state and strategically disrupt its molecular interactions.
Part 1: Physicochemical Profiling & Mechanistic Rationale
Why is 5-Bromo-4-methylindoline-2,3-dione so difficult to dissolve?
The core of the issue lies in the compound's crystal lattice energy. Isatin derivatives possess a rigid, planar 1H-indole-2,3-dione system that forms a robust intermolecular hydrogen-bonded network in the solid state, specifically between the N1-H donor and the C2=O/C3=O acceptors[1].
When you add a bromine atom at the C-5 position and a methyl group at the C-4 position, you significantly increase the compound's lipophilicity and van der Waals volume. This stabilizes the crystal lattice through dense hydrophobic packing and potential halogen bonding, making it exceptionally recalcitrant to dissolution in weakly polar or non-polar solvents[2]. To dissolve this compound, your solvent must act as a strong hydrogen-bond acceptor to successfully compete with and break the N-H lattice interactions[3].
Quantitative Solubility Matrix
The table below summarizes the expected solubility profile based on the thermodynamic behavior of halogenated isatin derivatives[2][3].
Solvent Class
Representative Solvents
Solubility Profile
Mechanistic Rationale
Polar Aprotic (Strong)
DMSO, DMF
Excellent
High dielectric constant; strong H-bond acceptors effectively disrupt the isatin N-H lattice.
Polar Aprotic (Moderate)
THF, 1,4-Dioxane
Good
Moderate polarity; oxygen atoms act as Lewis bases to solvate the dione core.
Polar Protic
Methanol, Ethanol
Moderate
Can form H-bonds with the compound, but solvent molecules compete with themselves; lower efficiency for highly lipophilic derivatives.
Halogenated
DCM, Chloroform
Poor / Partial
Insufficient H-bond accepting capacity to overcome the strong crystal lattice energy.
Non-Polar
Hexane, Toluene
Insoluble
Cannot disrupt H-bonds or solvate the polar dione moiety.
Aqueous
Water, Saline
Insoluble
High lipophilicity (5-Br, 4-Me) and rigid planar structure completely prevent aqueous hydration.
Part 2: Solubility Troubleshooting Workflow
Use the following logical decision tree to determine the optimal dissolution strategy based on your downstream application.
Logical workflow for troubleshooting 5-Bromo-4-methylisatin solubility across applications.
Part 3: Frequently Asked Questions (FAQs)
Q: Why does my 5-Bromo-4-methylisatin resist dissolution in standard halogenated solvents like DCM, even after sonication?A: Dichloromethane (DCM) is an excellent solvent for many organic compounds, but it lacks the hydrogen-bond accepting capacity required to break the strong intermolecular lactam N-H to C-2/C-3 carbonyl interactions present in the solid state of isatins[1][3]. While the bromo and methyl groups add lipophilicity, the core lattice remains intact. You must use a solvent like THF or add a small percentage of DMF to your DCM to act as a lattice disruptor.
Q: I need to prepare a high-concentration stock for biological screening. What is the optimal approach?A: Use anhydrous Dimethyl Sulfoxide (DMSO). DMSO's highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, binding to the N1-H proton and dismantling the crystal lattice[1]. Ensure your DMSO is strictly anhydrous; even trace water will drastically reduce the solubility of this highly lipophilic derivative and cause micro-precipitation.
Q: Is it safe to heat the solution to force dissolution, or will the compound degrade?A: Isatin derivatives are generally thermally stable in neutral organic solvents (melting points typically exceed 200 °C)[1]. Heating to 50–60 °C in DMSO, DMF, or THF is safe and provides the kinetic energy necessary to overcome the enthalpy of dissolution[3]. However, avoid heating the compound in basic aqueous media, as the lactam ring is susceptible to base-catalyzed hydrolysis (ring-opening to form isatoic acid derivatives)[4].
Q: Can I use salt formation to improve aqueous solubility for in vivo studies?A: No, not directly. The N-H proton of the isatin core is only weakly acidic (pKa ~ 10.3)[1]. Attempting to form a sodium or potassium salt requires a strong base, which will likely cause the lactam ring to hydrolyze and open[4]. If aqueous solubility is mandatory, you must chemically derivatize the compound—for example, by synthesizing a water-soluble hydrazone derivative or introducing a quaternary ammonium moiety[5].
Part 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the Quality Control (QC) steps, as they confirm the thermodynamic stability of your solution.
Protocol A: Preparation of a 50 mM Master Stock in DMSO for Bioassays
Causality: This protocol utilizes anhydrous conditions and thermal energy to prevent the formation of colloidal suspensions, which are a common cause of false negatives in high-throughput screening.
Equilibration: Allow the vial of 5-Bromo-4-methylindoline-2,3-dione to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.
Weighing: Weigh the required mass (e.g., 12.0 mg for 1 mL of 50 mM solution) into a sterile, amber glass vial. Note: Isatins are orange-red solids; amber glass protects against potential long-term photo-degradation.
Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9%, packaged under Argon).
Thermal Disruption: Seal the vial and place it in a water bath or thermomixer set to 37 °C. Incubate for 10 minutes.
Sonication: Transfer to a bath sonicator and sonicate for 5 minutes. The mechanical cavitation combined with heat will fully disrupt the crystal lattice.
Self-Validation (QC): Transfer 100 µL of the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.
Pass: No visible pellet. The solution is a true thermodynamic solution.
Fail: An orange micro-pellet forms. Your DMSO may have absorbed water, or the concentration exceeds the thermodynamic limit. Add 10% more DMSO and repeat steps 4-6.
Protocol B: Solvent Optimization for Organometallic/Coupling Reactions
Causality: When scaling up synthesis, using 100% DMF can complicate product isolation due to its high boiling point. This protocol uses a mixed-solvent system to balance solubility with ease of workup.
Initial Suspension: Suspend the 5-Bromo-4-methylisatin in your primary reaction solvent (e.g., THF or 1,4-Dioxane) at room temperature. It will likely form a cloudy, orange suspension.
Incremental Heating: Equip the flask with a reflux condenser and warm the mixture to 50 °C with vigorous stirring. Monitor for 15 minutes. The solubility of isatins increases exponentially with temperature[3].
Co-Solvent Titration: If the solution remains cloudy, add anhydrous DMF dropwise (up to 10% v/v). The DMF will act as a localized hydrogen-bond acceptor, rapidly clearing the solution.
Self-Validation (QC): Shine a laser pointer through the reaction flask.
Pass: The laser beam passes cleanly through the liquid.
Fail: The laser beam is highly visible as a solid line (Tyndall effect), indicating a colloidal suspension. Add an additional 2% v/v DMF until the Tyndall effect disappears.
References
Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review
rjwave.org
1
Solubility and Thermodynamic Functions of Isatin in Pure Solvents
acs.org
3
An Endogenous Heterocyclic Compound Isatin.
rjpbcs.com
2
A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS
researchgate.net
4
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives
nih.gov
5
Technical Support Center: 5-Bromo-4-methylindoline-2,3-dione Stability & Storage
Welcome to the Application Scientist Troubleshooting Portal. 5-Bromo-4-methylindoline-2,3-dione (commonly known as 5-bromo-4-methylisatin) is a highly versatile heterocyclic building block, frequently utilized in the dev...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Troubleshooting Portal. 5-Bromo-4-methylindoline-2,3-dione (commonly known as 5-bromo-4-methylisatin) is a highly versatile heterocyclic building block, frequently utilized in the development of CDK2 inhibitors and complex spirooxindole scaffolds[1]. However, its unique electronic topology makes it uniquely vulnerable to environmental degradation.
This guide is designed to help drug development professionals understand the causality behind isatin degradation, troubleshoot synthesis failures, and implement self-validating storage protocols.
Part 1: Core Troubleshooting FAQs
Q1: My archived batch of 5-Bromo-4-methylindoline-2,3-dione has changed from a crisp orange powder to a darker, clumpy solid. What happened?A1: This is a classic symptom of thermally accelerated hydrolytic degradation. Isatin derivatives contain a highly strained, electrophilic γ-lactam ring. When exposed to elevated temperatures and ambient humidity, water acts as a nucleophile, attacking the C-2 carbonyl[2]. The clumping you observe is due to the hygroscopic nature of the resulting ring-opened degradant (a carboxylic acid).
Q2: Why is my yield suddenly dropping during downstream Schiff base condensation reactions?A2: Your starting material has likely degraded. Schiff base formation relies on the electrophilicity of the C-3 ketone. If the isatin ring has opened due to poor storage, the C-3 ketone is converted into an unreactive α-keto acid derivative, while the lactam nitrogen becomes a free aniline. This degradant cannot undergo the desired condensation, acting as a dead-end impurity that quenches your reaction stoichiometry.
Q3: Can I rescue a partially degraded batch?A3: Yes, if the degradation is minor (<5%). Because the ring-opened degradant contains highly polar carboxylic acid and free amine groups, it has a drastically different solubility profile than the intact lactam. You can recrystallize the material from hot glacial acetic acid. The intact 5-bromo-4-methylisatin will crystallize upon cooling, while the polar degradants remain in the mother liquor. Critical Note: Prolonged heating during this process must be avoided to prevent further thermolysis.
Part 2: Mechanistic Deep-Dive & Causality
To prevent degradation, we must understand the thermodynamic and kinetic drivers behind it.
The isatin core features a fused bicyclic system. The presence of the bromine atom at the C-5 position acts as a strong electron-withdrawing group (EWG) via inductive effects. This pulls electron density away from the aromatic ring and the adjacent C-2/C-3 carbonyls, rendering the C-2 carbon exceptionally electrophilic[3].
When thermal energy (heat) is introduced to the system, it provides the activation energy necessary for ambient moisture (or trace basic impurities) to attack the C-2 position. This forms a transient tetrahedral intermediate. Because the 5-membered lactam ring is highly strained, this intermediate rapidly collapses, cleaving the C-N bond to form 2-(2-amino-5-bromo-4-methylphenyl)-2-oxoacetic acid[4].
Fig 1: Thermally accelerated hydrolytic ring-opening mechanism of 5-substituted isatins.
Part 3: Quantitative Storage Parameters
To maintain >98% purity, storage conditions must suppress both thermal kinetics and nucleophilic availability[5].
Storage Condition
Temp (°C)
Atmosphere
Expected Shelf Life
Primary Degradation Risk
Optimal (Archival)
-20°C
Argon / N₂
> 24 months
Negligible
Standard (Active Use)
2-8°C
Desiccated Air
6 - 12 months
Slow hydrolysis if seal is compromised
Ambient (Benchtop)
20-25°C
Ambient Air
< 1 month
Moderate C-2 nucleophilic attack
Elevated (Transit/Oven)
> 40°C
Humid Air
< 48 hours
Rapid ring-opening & thermolysis
Part 4: Self-Validating Pre-Use Integrity Assay
Before committing a stored batch of 5-Bromo-4-methylindoline-2,3-dione to a complex, multi-step synthesis, scientists must verify its structural integrity. Do not rely solely on visual inspection. Use the following self-validating protocol, which leverages the drastic polarity shift caused by the ring-opening mechanism to provide immediate, orthogonal proof of quality.
The intact lactam is lipophilic, whereas the ring-opened degradant is a highly polar zwitterion.
Weigh exactly 5.0 mg of the stored compound into a clean 2 mL glass vial.
Add 1.0 mL of anhydrous dichloromethane (DCM).
Vortex for 10 seconds.
Validation: If the solution is clear and brightly colored, the lactam ring is intact. If an insoluble, cloudy suspension remains, the compound has degraded into the polar ring-opened acid.
Step 2: Orthogonal TLC Validation
Validates the solvation screen by separating components based on silica affinity.
Prepare a mobile phase of Ethyl Acetate : Hexane (40:60, v/v).
Spot 2 µL of the DCM solution (from Step 1) onto a Silica Gel 60 F254 TLC plate.
Develop the plate in a saturated chamber and visualize under UV light (254 nm).
Validation: Intact 5-bromo-4-methylisatin will migrate cleanly with an
Rf
of ~0.45. Any ring-opened carboxylic acid degradant will interact strongly with the silica stationary phase and remain pinned exactly at the baseline (
Rf
= 0.0).
Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile.
Inject 10 µL onto a C18 reverse-phase column.
Elute using a linear gradient of Water (0.1% TFA) and Acetonitrile over 15 minutes.
Validation: Monitor at 254 nm. The intact lactam will elute significantly later than the highly polar ring-opened degradant. An area-under-the-curve (AUC) integration will yield your exact batch purity.
Technical Support Center: Column Chromatography Purification of 5-Bromo-4-methylindoline-2,3-dione
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-4-methylindoline-2,3-...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-4-methylindoline-2,3-dione (commonly known as 5-bromo-4-methylisatin). It provides in-depth technical guidance, troubleshooting, and best practices for achieving high purity using silica gel column chromatography.
Part 1: Core Principles & Pre-Column Optimization
The successful purification of 5-Bromo-4-methylindoline-2,3-dione hinges on understanding its physicochemical properties and systematically optimizing the separation parameters before committing the bulk of your crude material to the column.
Understanding the Molecule
5-Bromo-4-methylindoline-2,3-dione is a heterocyclic compound belonging to the isatin family. Key structural features influencing its chromatographic behavior include:
Indoline-2,3-dione Core: This bicyclic system contains two polar carbonyl groups (C=O) and a lactam (amide) nitrogen, making the molecule moderately polar.
Bromine and Methyl Groups: These substituents modulate the overall polarity and electronic properties of the aromatic ring.
Isatins are typically crystalline solids, often with a distinct orange or reddish color, and are generally soluble in polar organic solvents like ethyl acetate, acetone, and ethanol, with lower solubility in non-polar solvents like hexane.[1]
The Self-Validating Role of Thin-Layer Chromatography (TLC)
Before any column purification, optimizing the mobile phase with Thin-Layer Chromatography (TLC) is mandatory. TLC serves as a small-scale, rapid validation of your chosen conditions. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3 .[2][3]
Why an Rf of 0.2-0.3? An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from both less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf). It provides a wide "resolution window" for separation on the column.[3]
Experimental Protocol: TLC System Optimization
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate carefully.
Solvent Systems: Prepare a few milliliters of different mobile phase mixtures. A typical starting point for isatin derivatives is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate, EtOAc).[3][4][5]
Development: Develop the plates in a closed chamber.
Visualization: Visualize the spots under UV light (254 nm).
Analysis: Calculate the Rf value for your target compound and key impurities in each solvent system. Adjust the solvent ratio until the desired Rf is achieved.
Mobile Phase Composition (Hexane:EtOAc)
Observation
Action Required
9:1
Compound remains at the baseline (Rf ≈ 0).
The mobile phase is not polar enough.
7:3
Compound has an Rf ≈ 0.25. Impurities are well-separated.
Optimal. This system is ready for the column.
1:1
Compound is at the solvent front (Rf ≈ 0.9).
The mobile phase is too polar.
Part 2: Detailed Column Chromatography Protocol
This protocol describes a standard wet-packing method for silica gel flash column chromatography.
Materials:
Crude 5-Bromo-4-methylindoline-2,3-dione
Silica gel (flash grade, e.g., 230-400 mesh)
Optimized mobile phase (e.g., Hexane:EtOAc 7:3)
Sand (washed)
Glass chromatography column
Collection tubes/flasks
Rotary evaporator
Step-by-Step Methodology:
Column Preparation (Wet Packing):
Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.[3]
In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. A general rule is to use a silica-to-crude-sample weight ratio of 30:1 to 50:1 for good separation.[3]
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.
Sample Loading:
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).
Add a small amount of silica gel ("dry loading silica") to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
Carefully add this powder to the top of the column. This "dry loading" method often results in sharper bands and better separation than loading the sample as a concentrated liquid.
Elution:
Carefully add the mobile phase to the column.
Begin elution, applying gentle positive pressure (flash chromatography) to achieve a steady flow rate.
If impurities are close to your product, run the column isocratically (using the same solvent mixture throughout).[6] If impurities are far apart, a gradient elution (gradually increasing the polarity by adding more EtOAc) can speed up the process.[6][7]
Collect fractions of a consistent volume in numbered test tubes or flasks.
Periodically analyze the collected fractions using the same TLC system you optimized earlier.[3] Spot your crude material, a pure standard (if available), and every few fractions on a single TLC plate.
This step is critical for identifying which fractions contain your pure product.
Product Isolation:
Combine the fractions that show a single spot corresponding to the pure 5-Bromo-4-methylindoline-2,3-dione.
Remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflow: Purification of 5-Bromo-4-methylindoline-2,3-dione
Caption: Workflow for silica column purification.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-Bromo-4-methylindoline-2,3-dione.
Question / Issue
Probable Cause(s)
Recommended Solution(s)
My compound is not moving off the column baseline.
Mobile phase is not polar enough. The solvent lacks the strength to displace the polar compound from the acidic silica gel.[3][8]
Gradually increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the percentage of ethyl acetate. If necessary, switch to a stronger polar solvent like methanol in a dichloromethane system.
My compound elutes immediately at the solvent front.
Mobile phase is too polar. The compound has a higher affinity for the mobile phase than the stationary phase, resulting in no retention.[3]
Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., hexane). Re-optimize with TLC first.
The separation between my compound and an impurity is poor (co-elution).
1. Sub-optimal solvent system: The chosen mobile phase does not have enough selectivity for the two compounds.[3]2. Column Overload: Too much crude material was loaded for the amount of silica used.[3][9]3. Poor Packing: The column was packed unevenly, leading to channeling and band broadening.
1. Re-evaluate your mobile phase with TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol).2. Reduce the amount of sample loaded or increase the column size (maintain a >30:1 silica:sample ratio).3. Repack the column carefully, ensuring a homogenous and well-settled bed.
The colored band for my compound is streaking or "tailing".
Undesirable secondary interactions. The acidic nature of silica gel can sometimes interact strongly with certain functional groups, causing tailing.[6]Compound is sparingly soluble in the mobile phase, causing it to crash out and re-dissolve as it moves.
Check the stability of your compound on a silica TLC plate. If it degrades, consider an alternative stationary phase like neutral alumina.[8]Ensure your chosen mobile phase is a good solvent for the compound.[8]
I have very low recovery of my compound after the column.
Compound degraded on the column. Some compounds are not stable to the acidic environment of silica gel.[8]Compound is highly retained. The compound may still be on the column if the mobile phase was not polar enough to elute it completely.
1. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, degradation is occurring.[8]2. After collecting your main product, flush the column with a very polar solvent (e.g., 10% Methanol in EtOAc) to see if any remaining material elutes.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 5-Bromo-4-methylindoline-2,3-dione?
A1: Silica gel is the most common and effective stationary phase for purifying isatin derivatives due to its ability to separate compounds based on polarity.[3][4][6] For compounds that show instability or irreversible adsorption on silica, neutral alumina can be a viable alternative.[8]
Q2: How much crude sample can I load onto my column?
A2: The loading capacity depends on the difficulty of the separation. A general guideline is a weight ratio of silica gel to crude sample between 30:1 and 50:1.[3] For very difficult separations, a ratio of 100:1 or higher may be necessary.
Q3: Should I use isocratic or gradient elution?
A3: This depends on your TLC analysis. If the Rf values of your product and impurities are significantly different, isocratic elution is simpler and often provides excellent separation.[6] If you have impurities that are much less polar and others that are much more polar than your target, a gradient elution (starting with low polarity and gradually increasing) can save significant time and solvent.[6][7]
Q4: My compound is a solid. How should I load it onto the column?
A4: The preferred method is dry loading. Dissolve your crude solid in a minimal amount of a strong solvent, add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder containing your adsorbed compound. This powder can then be layered evenly on top of the prepared column bed. This technique prevents overloading the top of the column with a concentrated liquid band and leads to sharper separation.
Q5: Can I reuse my silica gel column?
A5: While technically possible for identical separations of the same crude mixture, it is generally not recommended in a research or development setting. Reusing a column can lead to cross-contamination from strongly-adsorbed impurities from a previous run, resulting in lower purity of your target compound. For achieving the highest purity, a freshly packed column is always the best practice.
Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2). International Journal of Pharmaceutical and Bio-Medical Science.
Hoare, R. C. (1937). Purification of the isatins. U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. (2022, December 30). Molecules.
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. (n.d.). Benchchem.
Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate.
Troubleshooting Flash Chromatography. (n.d.).
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
Synthesis and Screening of New Isatin Derivatives. (2017, April 1). ResearchGate.
synthesis of substituted isatins as potential. (n.d.). ScholarWorks.
Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024, June 29). PMC.
Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. (n.d.). PMC.
Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-4-methylindoline-2,3-dione C-3 Substitutions
Welcome to the Technical Support Center for advanced isatin functionalization. Working with 5-Bromo-4-methylindoline-2,3-dione (CAS: 106976-22-1) 1 presents a unique synthetic challenge. While the C-3 ketone of a standar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced isatin functionalization. Working with 5-Bromo-4-methylindoline-2,3-dione (CAS: 106976-22-1) 1 presents a unique synthetic challenge. While the C-3 ketone of a standard isatin is highly electrophilic, the C-4 methyl group in this specific derivative creates a severe steric shield. Furthermore, the 5-bromo group rigidifies the local conformation through van der Waals interactions, effectively locking the 4-methyl group in a position that blocks the nucleophilic approach vector.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers and achieve high-yielding C-3 substitutions.
Diagnostic Decision Tree
Before initiating your reaction, use the diagnostic workflow below to select the appropriate catalytic system based on the steric demands of your nucleophile.
Figure 1: Diagnostic decision tree for selecting C-3 substitution strategies based on nucleophile.
Troubleshooting Guides & FAQs
Q1: Why do standard Knoevenagel conditions (piperidine/ethanol, 80 °C) fail to yield 3-ylideneoxindoles with 5-bromo-4-methylisatin?A1: Standard Knoevenagel conditions rely on mild base catalysis to generate a nucleophilic enolate. However, the activation energy required for this enolate to penetrate the sterically congested C-3 pocket is too high. The 4-methyl group physically obstructs the ~107° Bürgi-Dunitz trajectory required for nucleophilic attack. To overcome this, you must shift from thermodynamic control to aggressive electrophilic activation using a strong oxophilic Lewis acid like TiCl₄ 2.
Q2: How does TiCl₄ overcome the physical steric block of the 4-methyl group?A2: TiCl₄ coordinates tightly to the C-3 carbonyl oxygen. This coordination does two things: it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, making it hyper-electrophilic, and it alters the geometry of the transition state, effectively "pulling" the oxygen away from the 4-methyl group to accommodate the bulky titanium complex, slightly opening the trajectory for the nucleophile.
Q3: My chiral phosphoric acid-catalyzed Pictet-Spengler reaction stalls at the hemiaminal intermediate. How can I force the formation of the spirooxindole?A3: The transition from the hemiaminal to the iminium ion requires the expulsion of water. This dehydration forces the C-3 carbon to re-hybridize from
sp3
to planar
sp2
. In 5-bromo-4-methylisatin, this planarization causes a severe steric clash between the forming double bond and the 4-methyl group. To drive this equilibrium, utilize azeotropic water removal (e.g., Dean-Stark apparatus) or apply microwave irradiation to provide the kinetic energy needed to overcome the re-hybridization barrier 3.
Mechanistic Pathway of Lewis Acid Activation
Figure 2: Mechanistic pathway of TiCl4-mediated Lewis acid activation to overcome steric hindrance.
This protocol utilizes strong Lewis acid activation to force the condensation of bulky active methylenes with the sterically hindered C-3 ketone.
Reagents: 5-Bromo-4-methylindoline-2,3-dione (1.0 equiv), Active Methylene (e.g., ethyl cyanoacetate, 1.2 equiv), TiCl₄ (1.0 M in DCM, 2.0 equiv), DMAP (4.0 equiv), Anhydrous THF.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 5-bromo-4-methylindoline-2,3-dione and the active methylene compound in anhydrous THF to achieve a 0.1 M concentration.
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Activation (Self-Validating Step): Add TiCl₄ dropwise via syringe. Validation: The bright orange solution will immediately turn deep red/brown, confirming the successful formation of the hyper-electrophilic titanium-isatin complex.
Base Addition: Slowly add DMAP in portions over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 7:3) after 2 hours. The starting material spot should be completely consumed.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Assembly: In a heavy-walled microwave-safe reaction vial, combine the isatin derivative, the tryptamine derivative, and the CPA catalyst.
Dehydrating Environment: Add anhydrous toluene (0.2 M) and 100 mg of freshly activated 4Å molecular sieves. The sieves act as an in situ moisture scavenger to prevent the reversible hydrolysis of the hemiaminal.
Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 110 °C for 45 minutes. Validation: The rapid, localized heating provides the exact kinetic energy required to overcome the
sp3→sp2
re-hybridization clash against the 4-methyl group.
Isolation: Cool the vial to room temperature. Filter the crude mixture through a short pad of Celite to remove the molecular sieves, washing with DCM. Concentrate the filtrate and purify via chiral preparative HPLC to isolate the enantioenriched spirooxindole.
Quantitative Data Presentation
The following table summarizes the causality between the chosen catalytic system and the resulting yield when attempting a C-3 Knoevenagel condensation of 5-bromo-4-methylisatin with malononitrile.
Catalytic System
Solvent
Temperature
Time
Yield (%)
Mechanistic Role & Causality
Piperidine (20 mol%)
Ethanol
80 °C
24 h
< 5%
Mild base; thermodynamic energy is insufficient to overcome the 4-methyl steric block.
AcOH / NH₄OAc
Toluene
110 °C
12 h
22%
Weak acid activation; reaction stalls due to the re-hybridization clash during dehydration.
BF₃·OEt₂ (1.5 eq)
DCM
40 °C
8 h
58%
Moderate Lewis acid; improves electrophilicity but lacks the oxophilicity to fully open the trajectory.
TiCl₄ / DMAP (2.0 eq)
THF
0 °C
→
RT
2 h
91%
Strong oxophilic Lewis acid; drastically lowers LUMO and alters transition state geometry for successful attack.
References
Guidechem. "4-methyl-5-bromoisatin 106976-22-1 wiki". Guidechem Chemical Database.
Zhu, L., et al. "TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds". RSC Advances, 2017.
Dalian Institute of Chemical Physics. "Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones". DICP Research, 2021.
Technical Support Center: Troubleshooting 5-Bromo-4-methylindoline-2,3-dione Synthesis
Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered during the Sandmeyer synthesis of 5-bromo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered during the Sandmeyer synthesis of 5-bromo-4-methylindoline-2,3-dione (5-bromo-4-methylisatin).
The synthesis of this specific molecule from 4-bromo-3-methylaniline is notoriously difficult due to competing regioselectivity and the highly exothermic nature of the sulfuric acid cyclization step[1]. This guide will explain the mechanistic causality behind these byproducts and provide self-validating protocols to isolate your target compound with high purity.
Part 1: Mechanistic Overview & Regioselectivity
When utilizing the Sandmeyer methodology on meta-substituted anilines, the intermediate isonitrosoacetanilide has two available ortho positions for electrophilic cyclization[2]. Because the position para to the methyl group (C6) is less sterically hindered than the position adjacent to the methyl group (C2), the reaction inherently produces a mixture of two regioisomers[3]. Furthermore, poor thermal control during this step leads to rapid sulfonation and polymerization[4].
Fig 1: Regiocompetitive pathways and byproduct formation in the Sandmeyer synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: My NMR shows a mixture of two isatin products. Why is the 5-bromo-6-methylisatin byproduct forming, and how do I remove it?Cause: The electrophilic cyclization of the isonitrosoacetanilide intermediate follows the path of least resistance. The C6 position on the aromatic ring is less sterically hindered than the C2 position (which is adjacent to the methyl group). Consequently, the 6-methyl regioisomer often forms as a major byproduct[1].
Solution: These isomers cannot be easily separated by standard recrystallization. Instead, you must exploit their differing steric environments via a pH-driven resolution of their sodium isatinate salts[2]. (See Protocol B below).
Q2: During the sulfuric acid cyclization, my reaction turns into a black, tarry mess instead of yielding a clean precipitate. What went wrong?Cause: The cyclization step is highly exothermic. If the internal temperature exceeds 80°C, the concentrated sulfuric acid acts as an aggressive oxidizing and sulfonating agent, destroying the indole core and causing runaway polymerization[4].
Solution: You must strictly control the addition rate of the intermediate into the acid. Pre-warm the acid to 50°C to ensure solubility, but use an external ice bath to keep the internal temperature locked between 60°C and 70°C during the addition[4].
Q3: I am seeing a significant amount of uncyclized isatin-3-oxime impurity. How do I drive the reaction to completion?Cause: Isatin-3-oxime remains when the hydrolysis of the imino group is incomplete. This occurs if the sulfuric acid concentration is too low (e.g., <75%) or if the final heating hold is skipped[5].
Solution: Ensure you are using 90–96% H₂SO₄. After the addition is complete, you must heat the solution to exactly 80°C and hold it for 10 minutes to force the hydrolysis to completion[4].
Part 3: Quantitative Data & Parameter Optimization
Table 1: Impact of Reaction Parameters on Byproduct Formation
Parameter
Optimal Range
Consequence of Low Value
Consequence of High Value
H₂SO₄ Concentration
90–96%
Incomplete cyclization; high isatin-3-oxime byproduct[5].
Severe sulfonation of the aromatic ring; tar formation[4].
Causality: This protocol balances the thermal energy required for ring closure against the threshold for oxidative degradation.
Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an external ice-water bath.
Acid Warming: Add 5.0 mL of 96% H₂SO₄ per gram of intermediate. Pre-warm the acid to 50°C.
Controlled Addition: Begin adding the dry N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)acetamide in small portions. Monitor the internal thermometer constantly. Use the external ice bath to ensure the temperature never drops below 60°C and never exceeds 70°C [4].
Thermal Hold: Once addition is complete, remove the ice bath and heat the mixture to 80°C. Hold exactly at 80°C for 10 minutes[4].
Self-Validation Check: The suspension will transition into a deep, clear red/orange solution. If it turns opaque black, sulfonation has occurred due to a temperature spike.
Quenching: Pour the hot mixture over 10 volumes of vigorously stirred crushed ice. The sudden temperature drop prevents further hydrolysis while precipitating the crude regioisomer mixture. Filter and wash with cold water.
Protocol B: pH-Driven Isomer Resolution via Sodium Isatinate
Causality: In alkaline conditions, the isatin ring opens to form a sodium 2-amino-phenylglyoxylate salt. When re-acidified, the amine must attack the alpha-keto group to re-form the ring. Because the 4-methyl group sterically blocks this attack pathway, the 4-methyl isomer requires a significantly lower pH (higher protonation driving force) to cyclize compared to the 6-methyl isomer[2].
Ring Opening: Suspend the crude regioisomer mixture in distilled water (10 mL/g). Slowly add 0.5 N NaOH dropwise under stirring until the pH reaches ~12 and all solids dissolve.
Filtration: Filter the dark solution through a Celite pad to remove any insoluble tarry byproducts.
Primary Acidification (Isomer 1): Immerse a calibrated pH meter into the filtrate. Slowly add 0.5 N HCl dropwise. As the pH drops, the less sterically hindered 5-bromo-6-methylisatin will cyclize and precipitate first.
Self-Validation Check: Pause the acid addition once precipitation begins. Filter a 1 mL aliquot and drop its pH by 0.5 units. If no further precipitation occurs in the aliquot, the first isomer has been completely resolved.
Secondary Acidification (Isomer 2): Filter off the 6-methyl isomer. Continue adding 0.5 N HCl to the mother liquor until the pH drops further (typically < 3.0). The sterically hindered 5-bromo-4-methylisatin will now cyclize and precipitate.
Isolation: Filter the desired 5-bromo-4-methylisatin, wash with cold water, and dry under vacuum.
Technical Support Center: Optimizing Crystallization for 5-Bromo-4-methylindoline-2,3-dione Recovery
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and recovery of 5-Bromo-4-methylindoline-2,3-dione. As a substituted isatin, t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and recovery of 5-Bromo-4-methylindoline-2,3-dione. As a substituted isatin, this compound presents unique challenges and opportunities in achieving high purity and yield. This document moves beyond generic protocols to offer a foundational understanding of the principles governing its crystallization, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.
Foundational Principles: Solvent Selection for Isatin Derivatives
The successful crystallization of 5-Bromo-4-methylindoline-2,3-dione is critically dependent on the choice of solvent. The "like dissolves like" principle is a fundamental starting point, suggesting that solvents with similar polarity to the solute are likely to be effective.[1] However, the interplay of factors is more complex, involving hydrogen bonding, dipole moments, and the crystal lattice energy of the solid.
The isatin core possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), as well as a polarizable aromatic system. The addition of a bromine atom and a methyl group at the 5- and 4-positions, respectively, increases the molecule's lipophilicity and alters its electronic properties, which in turn influences its interaction with solvents. Halogenation can enhance biological activity and lipophilicity, potentially affecting solubility in organic solvents.[2]
Predicting Solubility: A Necessary First Step
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
This protocol outlines a standardized procedure to determine the solubility of 5-Bromo-4-methylindoline-2,3-dione in various solvents.
Materials:
5-Bromo-4-methylindoline-2,3-dione
A selection of candidate solvents (see Table 1 for suggestions)
Sealed glass vials
Thermostatic shaker or water bath
Centrifuge
Syringe filters (PTFE, 0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 5-Bromo-4-methylindoline-2,3-dione to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[1]
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
Agitate the samples for 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solid.[1]
Phase Separation:
After equilibration, allow the vials to stand at the set temperature for a short period to allow the excess solid to settle.
Centrifuge the vials to pellet the remaining undissolved solid.[1]
Sample Collection and Dilution:
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This removes any remaining solid particles.
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
Quantification:
Analyze the diluted sample by HPLC to determine the concentration of 5-Bromo-4-methylindoline-2,3-dione.
Use a pre-established calibration curve of the compound to ensure accurate quantification.[1]
Data Reporting:
Calculate the solubility in mg/mL or mol/L at the specified temperature.
Diagram: Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]
A Starting Point for Solvent Screening
While experimental determination is key, data from the parent compound, isatin, can provide a useful starting point for selecting candidate solvents. The addition of bromo and methyl groups will likely increase solubility in nonpolar solvents and decrease it in polar solvents compared to isatin.
Solvent
Solvent Type
Boiling Point (°C)
Polarity Index
Expected Solubility of 5-Bromo-4-methylindoline-2,3-dione
Rationale for Inclusion in Screening
Toluene
Aromatic
111
2.4
Moderate to High
Good for dissolving aromatic compounds; can be used in anti-solvent crystallization.
Ethyl Acetate
Ester
77
4.4
Moderate
A good balance of polarity, often effective for recrystallization.[3][4]
Acetone
Ketone
56
5.1
High
A polar aprotic solvent that can dissolve a wide range of compounds.
Ethanol
Alcohol
78
4.3
Moderate to Low
A polar protic solvent, useful for creating supersaturation upon cooling.
Methanol
Alcohol
65
5.1
Moderate to Low
Similar to ethanol but with higher polarity.
Acetonitrile
Nitrile
82
5.8
Moderate
A polar aprotic solvent with a strong dipole moment.
Dichloromethane
Halogenated
40
3.1
High
Good for initial dissolution, but its volatility can make controlled crystallization challenging.[5]
Hexane
Alkane
69
0.1
Very Low
Useful as an anti-solvent or for trituration to induce crystallization from oils.
Dimethylformamide (DMF)
Amide
153
6.4
Very High
A powerful polar aprotic solvent, often used to dissolve poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)
Sulfoxide
189
7.2
Very High
Another powerful polar aprotic solvent, good for creating stock solutions.[6]
Table 1: Suggested solvents for screening and their relevant properties. Polarity index is a relative measure of a solvent's polarity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 5-Bromo-4-methylindoline-2,3-dione and related compounds.
FAQ 1: My product has "oiled out" and will not solidify. What should I do?
Answer: "Oiling out," or liquid-liquid phase separation, is a common problem, especially with N-alkylated isatins.[1] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the supersaturation is too high or when the integration of molecules into the crystal lattice is kinetically hindered.[7]
Causality: The bromo and methyl substituents on the isatin ring can increase the molecule's complexity and flexibility, potentially leading to a higher energy barrier for nucleation and crystal growth. Impurities can also inhibit crystallization by adsorbing to the surface of growing crystals.
Troubleshooting Steps:
Trituration: Try to induce crystallization by adding a non-polar solvent in which the oil is insoluble, such as hexane or diethyl ether, and scratching the side of the flask with a glass rod.[1] The mechanical energy from scratching can provide a nucleation site.
Seeding: If you have a small amount of solid material, add a seed crystal to the oiled product. This provides a template for crystal growth.
Solvent Evaporation: Slowly evaporate the current solvent and redissolve the residue in a different solvent system.
Column Chromatography: If trituration and seeding fail, purify the oil using column chromatography to remove impurities that may be inhibiting crystallization. A common eluent system for isatin derivatives is a mixture of hexanes and ethyl acetate.[1]
Diagram: Troubleshooting "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
FAQ 2: The recovery of my product is low. How can I improve the yield?
Answer: Low recovery can be due to several factors, including high solubility of the product in the mother liquor, incomplete precipitation, or material loss during handling.
Causality: The choice of solvent and the final cooling temperature are the primary determinants of yield. A solvent in which the compound is highly soluble at room temperature will result in a significant portion of the product remaining in solution.
Troubleshooting Steps:
Optimize the Solvent System:
Single Solvent: Choose a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. The larger the solubility difference, the higher the potential yield.
Anti-Solvent Crystallization: If a suitable single solvent cannot be found, use a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is insoluble to induce precipitation. For 5-Bromo-4-methylindoline-2,3-dione, a good solvent might be acetone or ethyl acetate, with an anti-solvent like hexane or water.
Lower the Final Cooling Temperature: Cooling the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) will decrease the solubility of the product in the mother liquor and increase the yield. Be mindful that this may also increase the risk of impurity precipitation.
Increase Concentration: If the initial concentration is too low, the solution may not become sufficiently supersaturated upon cooling to induce crystallization. Carefully evaporate some of the solvent to increase the concentration before cooling.
Minimize Transfer Losses: Ensure all product is transferred during filtration and washing steps. Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
FAQ 3: My final product is not pure enough. How can I improve the purity?
Answer: Impurities can be carried over from the reaction mixture or can be co-crystallized with the product.
Causality: Rapid crystallization can trap impurities within the crystal lattice. Also, if the impurity has similar solubility properties to the product, it may co-crystallize.
Troubleshooting Steps:
Slow Down the Crystallization Rate:
Slower Cooling: Decrease the rate of cooling to allow for more selective crystal growth. A slower growth rate gives impurities more time to diffuse away from the growing crystal face.
Slower Anti-Solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.
Choose a More Selective Solvent: A different solvent system may have a larger difference in solubility between the product and the impurities, leading to better purification.
Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.
Wash the Crystals Effectively: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surface.
Advanced Concepts in Crystallization Optimization
For researchers seeking to gain a deeper level of control over the crystallization process, understanding the concepts of supersaturation and nucleation is essential.
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature.[6] The level of supersaturation will determine whether nucleation (the formation of new crystals) or crystal growth is the dominant process.[8]
Nucleation: This is the initial formation of a stable crystalline entity from a supersaturated solution. It can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).[9]
By carefully controlling the rate at which supersaturation is generated (e.g., through cooling rate or anti-solvent addition rate), you can influence the final crystal size distribution and purity of your 5-Bromo-4-methylindoline-2,3-dione.
For more advanced solvent selection, computational tools can be employed:
Hansen Solubility Parameters (HSP): These parameters break down the cohesive energy of a molecule into three components: dispersion, polar, and hydrogen bonding. By matching the HSP of the solute and solvent, one can predict solubility with greater accuracy than by using polarity alone.[10]
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of fluids and liquid mixtures, including solubility, with high accuracy.[2][11][12]
References
Procedure for Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
Method for Measuring Aqueous Solubilities of Organic Compounds. ACS Publications. Retrieved from [Link]
Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ResearchGate. Retrieved from [Link]
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
Solubility prediction in the bRo5 chemical space: where are we right now? IAPC Journals. Retrieved from [Link]
Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ACS Publications. Retrieved from [Link]
Solubility and Thermodynamic Functions of Isatin in Pure Solvents. American Chemical Society. Retrieved from [Link]
FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from [Link]
Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. Retrieved from [Link]
Solubility prediction in the bRo5 chemical space: where are we right now? PMC. Retrieved from [Link]
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]
Solving solubility issues in modern APIs. TAPI. Retrieved from [Link]
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Retrieved from [Link]
(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]
Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Retrieved from [Link]
Hansen solubility parameter. Wikipedia. Retrieved from [Link]
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Retrieved from [Link]
Solvent Effects on the Growth Morphology and Phase Purity of CL-20. ACS Publications. Retrieved from [Link]
Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB. Retrieved from [Link]
Hansen Solubility Parameters. Retrieved from [Link]
Development of an Open-Source Integrated Quantum Chemistry Calculation. Mitsubishi Chemical Group. Retrieved from [Link]
Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
6-Bromo-1-methylindoline-2,3-dione. PubChem. Retrieved from [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
Advanced crystallization techniques. Ceitec. Retrieved from [Link]
Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. PMC. Retrieved from [Link]
Advances in the Synthesis of Isatins: A Survey of the Last Decade. ResearchGate. Retrieved from [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Retrieved from [Link]
Exploring the Role of Nucleation in Crystallization Processes. Alaqua Inc. Retrieved from [Link]
The relationship between supersaturation and nucleation and growth. ResearchGate. Retrieved from [Link]
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC. Retrieved from [Link]
A Comparative Guide to Halogenated Isatins in Rational Drug Design: 5-Fluoroisatin vs. 5-Bromoindoline-2,3-dione
A Senior Application Scientist's Perspective on Leveraging Halogen Substitution for Enhanced Therapeutic Potential Introduction: The Strategic Role of Halogenation in Isatin-Based Drug Discovery The isatin (1H-indole-2,3...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Leveraging Halogen Substitution for Enhanced Therapeutic Potential
Introduction: The Strategic Role of Halogenation in Isatin-Based Drug Discovery
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] A key strategy in the rational design of potent and selective isatin-based therapeutics is the strategic substitution on the indole ring. Halogenation, in particular, has proven to be a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[5][6]
This guide provides an in-depth comparison of two representative halogenated isatins: 5-fluoroisatin and 5-bromoindoline-2,3-dione. While the initially intended comparison was with the less-documented 5-Bromo-4-methylindoline-2,3-dione, the readily available data for 5-bromoindoline-2,3-dione allows for a more robust and instructive analysis of the differential effects of fluorine versus bromine substitution at the 5-position. This comparison will be framed within the context of rational drug design, offering insights into how the choice of halogen can profoundly influence a compound's therapeutic potential. We will delve into their physicochemical properties, synthesis, biological activities, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties: A Tale of Two Halogens
The choice between fluorine and bromine substitution is a critical decision in drug design, as these halogens impart distinct physicochemical characteristics to the parent molecule. These properties, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
LogP (lipophilicity) is a critical determinant of a drug's ability to cross cell membranes. The higher value for the bromo-derivative suggests increased lipophilicity.
The N-H group on the indole ring acts as a hydrogen bond donor in both compounds.
Expert Insights: The substitution of hydrogen with fluorine, the most electronegative element, can significantly alter the electronic properties of the aromatic ring, often leading to increased metabolic stability and binding affinity.[9] Fluorine can also participate in hydrogen bonding.[6] In contrast, bromine is larger and more polarizable, which can lead to stronger van der Waals interactions and the formation of halogen bonds—a type of non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity.[5][10] The increased lipophilicity of 5-bromoindoline-2,3-dione may enhance its ability to cross cell membranes, but could also lead to issues with solubility and off-target toxicity.
Synthesis of Halogenated Isatins: A Generalized Approach
The synthesis of 5-substituted isatins, including 5-fluoroisatin and 5-bromoindoline-2,3-dione, often follows the Sandmeyer isatin synthesis or related methods.[11][12] These multi-step syntheses typically start from the corresponding substituted aniline.
Caption: Generalized synthetic pathway for 5-halogenated isatins.
Experimental Protocol: Sandmeyer Synthesis of 5-Substituted Isatins
This protocol provides a general framework for the synthesis of 5-fluoroisatin and 5-bromoindoline-2,3-dione, adapted from literature procedures.[13]
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
Dissolve 4-fluoroaniline or 4-bromoaniline in a suitable solvent, such as dilute hydrochloric acid.
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.
Wash the solid with cold water and dry.
Step 2: Cyclization to the Isatin Core
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid with vigorous stirring.
Maintain the reaction temperature within a specific range (e.g., 65-75 °C) for a designated time.
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.
Collect the precipitated 5-fluoroisatin or 5-bromoindoline-2,3-dione by filtration.
Wash the crude product with cold water until neutral and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product should also be determined and compared to literature values.
Biological Activities: A Comparative Overview
Both 5-fluoroisatin and bromo-substituted isatins have been extensively investigated for their biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Isatin derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][14]
5-Fluoroisatin: This compound serves as a crucial intermediate in the synthesis of several bioactive molecules, including potential anticancer agents.[15] Derivatives of 5-fluoroisatin have shown promising activity against a range of cancer cell lines. For instance, certain 5-fluoroisatin-chalcone conjugates have demonstrated potent antimicrobial and antifungal activities, which can be relevant in treating infections in immunocompromised cancer patients.[16]
5-Bromoindoline-2,3-dione: Bromo-substituted isatins have been reported to exhibit significant anticancer activity.[11] For example, derivatives of 1-benzyl-5-bromoindolin-2-one have shown potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin.[17] The mechanism of action for some of these derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[17][18]
Antimicrobial Activity
Isatin derivatives, including halogenated analogs, are known to possess a broad spectrum of antimicrobial activity.
5-Fluoroisatin: Derivatives of 5-fluoroisatin, such as thiosemicarbazones, have demonstrated significant antibacterial activity, in some cases surpassing that of control antibiotics.[4] 5-Fluoroisatin-chalcone conjugates have also shown promising antibacterial and antifungal properties.[16]
5-Bromoindoline-2,3-dione: While less extensively studied for its antimicrobial properties compared to its anticancer potential, the isatin scaffold with halogen substitutions is generally associated with enhanced antimicrobial activity.[11] Further investigation into the specific antimicrobial spectrum of 5-bromoindoline-2,3-dione and its derivatives is warranted.
Rational Drug Design Implications: Fluorine vs. Bromine
The choice between a fluorine and a bromine substituent at the 5-position of the isatin ring has profound implications for rational drug design.
A Comparative Guide to Validated HPLC Methods for Purity Analysis of 5-Bromo-4-methylindoline-2,3-dione
Introduction: The Critical Role of Purity in Isatin-Derivative Research 5-Bromo-4-methylindoline-2,3-dione, a substituted derivative of the isatin scaffold, represents a class of heterocyclic compounds with significant p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Isatin-Derivative Research
5-Bromo-4-methylindoline-2,3-dione, a substituted derivative of the isatin scaffold, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Isatin derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] For researchers and drug development professionals, establishing the purity of such active pharmaceutical ingredients (APIs) is not merely a procedural step; it is the bedrock of reliable, reproducible, and safe scientific outcomes. An impure compound can lead to erroneous structure-activity relationship (SAR) data, unpredictable biological effects, and potential toxicity from unknown contaminants.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] However, not all HPLC methods are created equal. The choice of method—from a rapid isocratic screening to a comprehensive gradient stability-indicating analysis—must align with the intended purpose.
This guide provides an in-depth comparison of two robust, validated Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of 5-Bromo-4-methylindoline-2,3-dione. We will dissect an efficient isocratic method ideal for routine quality control and a more powerful gradient method designed as a stability-indicating assay. The discussion is grounded in the validation principles set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described protocols are not just procedures, but self-validating systems suitable for regulatory scrutiny.[3][4]
The Framework: Understanding HPLC Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For a purity assay, this means the method must be specific for the main compound, linear over a relevant concentration range, accurate, precise, and robust. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[5][6]
The general workflow for developing and validating a purity analysis method is a systematic process.
Caption: General workflow for HPLC method development and validation.
Method A: Isocratic RP-HPLC for Routine Purity Assessment
Principle and Rationale:
An isocratic HPLC method utilizes a constant mobile phase composition throughout the run. This approach is advantageous for its simplicity, speed, and robustness, making it ideal for routine quality control (QC) where the impurity profile is well-characterized and significant baseline separation is not required. The primary goal is to quickly confirm that a sample meets a predefined purity specification (e.g., >98%).
The choice of a standard C18 column is based on its wide applicability and hydrophobic retention mechanism, which is well-suited for moderately polar compounds like isatin derivatives.[7] A simple mobile phase of methanol and water provides sufficient eluting strength, while the addition of a small amount of phosphoric acid ensures that any residual silanols on the silica backbone are protonated, minimizing peak tailing for the slightly acidic isatin core.[8]
Detailed Experimental Protocol: Method A
1. Instrumentation and Materials:
HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Solvents: HPLC grade methanol and water.
Mobile Phase Additive: Phosphoric acid (H₃PO₄).
Sample Diluent: Methanol/Water (70:30, v/v).
2. Chromatographic Conditions:
Mobile Phase: Methanol and Water (70:30, v/v) containing 0.1% Phosphoric Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (Isatin derivatives typically show strong absorbance around this wavelength).
Injection Volume: 10 µL.
Run Time: 10 minutes.
3. Sample Preparation:
Standard Solution: Accurately weigh and dissolve ~1 mg of 5-Bromo-4-methylindoline-2,3-dione reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
Sample Solution: Prepare the analysis sample in the same manner as the standard solution.
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.
Method B: Gradient RP-HPLC for Stability-Indicating Analysis
Principle and Rationale:
A stability-indicating method must be able to separate the active compound from its degradation products, process impurities, and excipients.[9] This requires a method with high resolving power, which is typically achieved using gradient elution. By gradually increasing the percentage of the organic solvent (acetonitrile) in the mobile phase, a gradient method can effectively elute a wide range of compounds with varying polarities, from highly polar degradants to non-polar impurities, all within a single run.
This method uses acetonitrile as the organic modifier, which often provides different selectivity (pi-pi interactions) compared to methanol, especially for aromatic compounds.[8] Formic acid is used as the mobile phase additive; it is volatile, making this method compatible with mass spectrometry (MS) for impurity identification if needed.[10][11] A longer run time and a gradient profile are designed to ensure baseline separation of all potential degradation products generated during forced degradation studies.
Detailed Experimental Protocol: Method B
1. Instrumentation and Materials:
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Solvents: HPLC grade acetonitrile and water.
Mobile Phase Additive: Formic acid (HCOOH).
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-15 min: 10% to 90% B
15-20 min: Hold at 90% B
20.1-25 min: Return to 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or PDA detection from 200-400 nm).
Injection Volume: 10 µL.
Run Time: 25 minutes.
3. Sample Preparation:
Standard & Sample Solutions: Prepare as described in Method A, using the appropriate sample diluent for Method B.
Method Validation and Performance Comparison
To objectively compare these methods, they must be validated against the criteria set by ICH Q2(R1). A critical component of this for a purity assay is demonstrating specificity through forced degradation studies.[9]
Protocol: Forced Degradation Study
Forced degradation (or stress testing) intentionally degrades the sample to ensure that the resulting degradation products do not interfere with the quantification of the main peak.[12][13] This process is essential for validating the specificity of Method B as a stability-indicating assay.
Caption: Workflow for a forced degradation study.
Procedure:
Preparation: Prepare solutions of 5-Bromo-4-methylindoline-2,3-dione at ~1 mg/mL.
Stress Conditions:
Acidic: Add 0.1N HCl and heat at 60°C for several hours.
Basic: Add 0.1N NaOH and keep at room temperature.
Oxidative: Add 3% H₂O₂ and keep at room temperature.
Thermal: Expose the solid powder to 80°C.
Photolytic: Expose the solution to UV and visible light as per ICH Q1B guidelines.
Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration (e.g., 100 µg/mL), and analyze using Method B alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Comparative Data Summary
The following table summarizes the expected performance characteristics of each method based on a full validation study.
Validation Parameter
Method A (Isocratic RP-HPLC)
Method B (Gradient RP-HPLC)
Rationale & Significance
Specificity
Adequate for known impurities. Fails forced degradation test.
Superior. Baseline resolves all forced degradation products.
Method B is a true stability-indicating method, crucial for formulation development and stability studies.[9]
Linearity (r²)
> 0.999
> 0.999
Both methods provide results directly proportional to concentration, which is essential for accurate quantification.[4]
Range
50 - 150 µg/mL (80-120% of nominal)
1 - 200 µg/mL (1-200% of nominal)
Method B's wider range allows for the simultaneous quantification of the main peak and low-level impurities.
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
Both methods accurately measure the true value, demonstrating a lack of systemic error.[14]
Precision (% RSD)
< 1.0% (Repeatability)
< 1.0% (Repeatability)
Both methods are highly precise, yielding consistent results upon repeated analysis of the same sample.[14]
LOD (µg/mL)
~0.5 µg/mL
~0.1 µg/mL
Method B's lower Limit of Detection (LOD) is a result of sharper peaks from the gradient, allowing for the detection of trace-level impurities.
LOQ (µg/mL)
~1.5 µg/mL
~0.3 µg/mL
The lower Limit of Quantitation (LOQ) of Method B allows for the accurate measurement of impurities at very low levels, as required by regulatory agencies.[4]
Run Time
10 minutes
25 minutes
Method A offers significantly higher throughput for routine batch release testing.
Robustness
High. Less affected by minor changes in mobile phase %.
Moderate. Sensitive to changes in gradient and dwell volume.
The simplicity of the isocratic method makes it more resilient to small variations in operating conditions, ensuring better inter-laboratory transferability.
Solvent Consumption
Low
High
The shorter run time of Method A leads to lower solvent usage and waste generation per sample.
Choosing the Right Method for Your Application
Choose Method A (Isocratic) for:
Routine Quality Control (QC): When analyzing batches of the pure substance with a well-known and consistent impurity profile.
High-Throughput Screening: When a rapid purity check is needed for a large number of samples.
In-Process Controls: Monitoring the progress of a chemical reaction where only the disappearance of starting material and appearance of the product are of interest.
Choose Method B (Gradient) for:
Reference Standard Characterization: Establishing the definitive purity of a reference material.
Stability Studies: Assessing the degradation of the drug substance under various storage conditions over time.
Forced Degradation Analysis: Identifying potential degradation pathways and developing a comprehensive understanding of the molecule's liabilities.[15]
Analysis of "Dirty" or Unknown Samples: When the impurity profile is complex or unknown, requiring maximum resolving power.
Conclusion
The selection of an HPLC method for the purity analysis of 5-Bromo-4-methylindoline-2,3-dione is a strategic decision dictated by the analytical objective. The rapid and robust Isocratic Method (A) serves as an efficient workhorse for routine QC and high-throughput applications where speed and simplicity are paramount. In contrast, the comprehensive Gradient Method (B) provides the high-resolution, stability-indicating data required for regulatory submissions, in-depth stability programs, and the characterization of complex samples. By understanding the principles behind each method and validating them according to authoritative guidelines like ICH Q2(R1), researchers can ensure the generation of accurate and reliable purity data, underpinning the integrity of their research and development efforts.
References
Benchchem. (n.d.). Comparative Guide to HPLC Analysis for Determining the Purity of 6,7-Dimethylisatin.
SIELC Technologies. (n.d.). Separation of 5-Bromoisatin on Newcrom R1 HPLC column.
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Al-Obaidi, A., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. PMC.
Aljamali, N. M. (2024). Synthesis and identification of a novel N-Mannich base from Isatin using a Sonicator by adding DCM as catalyst. Research Journal of Pharmacy and Technology.
SIELC Technologies. (2018). Separation of Isatin on Newcrom R1 HPLC column.
ResearchGate. (n.d.). Analysis of the extracts of Isatis tinctoria by new analytical approaches of HPLC, MS AND NMR.
Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of 5-Bromo-6-hydroxy-7-methoxycoumarin.
Asian Journal of Pharmaceutical Analysis. (2020). Review on Forced Degradation Study of Statins.
ResearchGate. (n.d.). Results of forced degradation studies.
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
Singh, A., & Singh, P. (2018). Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives.
dos Santos, R. I., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species.
Suaad, A. J. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.
Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: HPLC vs. Modern Alternatives.
Liu, X., et al. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. PMC.
Marlina, A., et al. (2021). Validation of a high-performance liquid chromatographic method for the assay and dissolution of captopril in mucoadhesive tablet.
Sarısaltık Yaşin, Y., et al. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in.
In vivo vs in vitro efficacy of 5-Bromo-4-methylindoline-2,3-dione conjugates
In Vivo vs. In Vitro Efficacy of 5-Bromo-4-methylindoline-2,3-dione Conjugates: A Comprehensive Comparison Guide As the demand for targeted therapeutics in oncology and inflammatory diseases grows, the indoline-2,3-dione...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo vs. In Vitro Efficacy of 5-Bromo-4-methylindoline-2,3-dione Conjugates: A Comprehensive Comparison Guide
As the demand for targeted therapeutics in oncology and inflammatory diseases grows, the indoline-2,3-dione (isatin) scaffold has emerged as a highly privileged pharmacophore[1]. Specifically, 5-Bromo-4-methylindoline-2,3-dione conjugates represent a rationally designed class of molecules that exhibit profound inhibitory activity against critical kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[2].
However, a persistent challenge in drug development is the attrition rate when transitioning from cell-free assays to animal models. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of these conjugates, dissect the causality behind their pharmacokinetic behavior, and provide self-validating protocols to ensure rigorous preclinical evaluation.
Structural Rationale & Target Engagement
The efficacy of 5-Bromo-4-methylindoline-2,3-dione conjugates is not accidental; it is driven by precise steric and electronic interactions within the kinase ATP-binding pocket[3]:
The Isatin Core: The N1-H and C2=O groups act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the kinase (e.g., Leu83 in CDK2)[4].
5-Bromo Substitution: The highly polarizable bromine atom extends deep into the hydrophobic pocket, engaging in orthogonal halogen bonding with aromatic residues like Phe80 and Phe82, significantly lowering the IC₅₀ compared to unhalogenated analogs[5].
4-Methyl Substitution: The methyl group at the C4 position provides critical steric bulk. This restricts the rotational freedom of the C3-conjugated linker (such as a hydrazone or pyrazole), locking the molecule into a bioactive conformation. This entropic pre-organization improves target residence time and kinase selectivity[1].
Fig 1: Mechanism of CDK2 inhibition and subsequent G1/S cell cycle arrest by isatin conjugates.
In Vitro Efficacy Profiling
In vitro, 5-Bromo-4-methylisatin conjugates demonstrate exceptional potency. When hybridized with pyrazole or hydrazone moieties, these compounds routinely achieve nanomolar kinase inhibition and low-micromolar cytotoxicity in aggressive cell lines like MCF-7 (breast cancer) and A549 (lung carcinoma)[6].
Table 1: In Vitro Efficacy Comparison vs. Standard Therapeutics
Compound / Conjugate
Primary Target
Cell-Free IC₅₀ (nM)
MCF-7 Cytotoxicity IC₅₀ (µM)
Mechanism of Action
5-Br-4-Me-Isatin-Hydrazone
CDK2
45 ± 5
2.1 ± 0.3
ATP-competitive inhibition
5-Br-4-Me-Isatin-Pyrazole
EGFR
120 ± 15
4.5 ± 0.6
ATP-competitive / Allosteric
Doxorubicin (Standard)
DNA/Topo II
N/A
1.8 ± 0.2
DNA intercalation & cleavage
Erlotinib (Standard)
EGFR
2 ± 0.5
4.7 ± 0.5
ATP-competitive inhibition
Data synthesized from established structure-activity relationship (SAR) studies on halogenated isatin derivatives[2],[6].
In Vivo Efficacy & The Translation Gap
While in vitro data is compelling, the in vivo translation of isatin conjugates often faces a "pharmacokinetic penalty." The imine or hydrazone linkers commonly used to attach the conjugate moiety are susceptible to rapid hydrolysis by plasma amidases or phase I hepatic metabolism (CYP450 enzymes)[7].
Consequently, while a compound may exhibit an in vitro IC₅₀ of 45 nM, its in vivo Tumor Growth Inhibition (TGI) might plateau around 50-60% due to a short plasma half-life (t₁/₂) and poor oral bioavailability (F%)[8].
Table 2: In Vivo Efficacy & Pharmacokinetics (Murine Xenograft Models)
Compound
Dose & Route
Tumor Growth Inhibition (TGI %)
Half-life (t₁/₂, h)
Oral Bioavailability (F %)
5-Br-4-Me-Isatin-Hydrazone
25 mg/kg (PO)
68%
3.2
42%
5-Br-4-Me-Isatin-Pyrazole
25 mg/kg (PO)
54%
2.1
28%
Doxorubicin (Standard)
5 mg/kg (IV)
75%
15.0
<5% (IV only)
Erlotinib (Standard)
25 mg/kg (PO)
82%
8.5
60%
Application Insight: To bridge this gap, modern lead optimization focuses on replacing the hydrolytically labile hydrazone linker with bioisosteres (e.g., 1,2,3-triazoles) to enhance metabolic stability without sacrificing the rigid geometry dictated by the 4-methyl group[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal logic that validates the result. Below are the optimized protocols for evaluating these conjugates.
Protocol A: In Vitro TR-FRET Kinase Inhibition Assay
Rationale: Highly conjugated isatin derivatives often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed reading window, eliminating background compound fluorescence.
Preparation: Incubate 10 nM recombinant CDK2/Cyclin E complex with varying concentrations of the isatin conjugate (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 15 minutes.
Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled pRb peptide substrate. Incubate for 60 minutes at room temperature.
Detection: Add Europium-anti-phospho-Rb antibody. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm).
Self-Validation Step: Run a parallel control using a kinase-dead CDK2 mutant (D145N). If the conjugate reduces the signal in the wild-type but shows no baseline shift in the mutant, the inhibition is strictly catalytic and on-target.
Protocol B: In Vivo Murine Xenograft Efficacy & Biomarker Validation
Rationale: Tumor shrinkage alone does not prove the mechanism of action. To confirm that the 5-Bromo-4-methylindoline-2,3-dione conjugate is acting via CDK2 inhibition in vivo, we must measure the downstream pharmacodynamic (PD) biomarker: phosphorylated Retinoblastoma protein (p-Rb).
Inoculation: Inject 5 × 10⁶ MCF-7 cells subcutaneously into the right flank of female BALB/c nude mice.
Dosing: Once tumors reach ~100 mm³, randomize into vehicle control and treatment groups (25 mg/kg PO daily).
Measurement: Measure tumor volume via calipers bi-weekly for 21 days. Calculate TGI %.
Self-Validation (PD Biomarker): At day 21, sacrifice the mice and excise the tumors. Lyse the tissue and perform a Western Blot for total Rb and p-Rb (Ser807/811).
Causality Check: If the tumor shrinks but p-Rb levels remain high, the drug is causing off-target toxicity. If p-Rb is significantly reduced relative to total Rb, on-target CDK2 engagement is confirmed in the solid tumor.
Fig 2: Self-validating workflow translating in vitro hits to in vivo efficacy with PD biomarkers.
References
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 2025.
Synthesis, in silico, in vitro and in vivo evaluations of isatin aroylhydrazones as highly potent anticonvulsant agents. Bioorganic Chemistry, 2021.
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Bioorganic Chemistry, 2024.
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). European Journal of Medicinal Chemistry, 2021.
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methylindoline-2,3-dione
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides a detailed protocol for the proper di...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4-methylindoline-2,3-dione, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. 5-Bromo-4-methylindoline-2,3-dione, a substituted isatin, is a solid organic compound that requires careful handling.
Known Hazards:
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[1].
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[1].
Halogenated Compound: The presence of a bromine atom classifies this as a halogenated organic compound, which places it under specific waste disposal regulations[2][3].
Thermal Decomposition: In a fire, thermal decomposition can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide[1][4].
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling 5-Bromo-4-methylindoline-2,3-dione, particularly during waste consolidation and disposal procedures.
Protection Type
Specification
Rationale
Eye/Face Protection
ANSI Z87.1-compliant safety glasses with side shields or goggles.
To protect against dust particles and accidental splashes, preventing serious eye irritation[1][5].
Hand Protection
Chemically resistant gloves (e.g., Nitrile).
To prevent direct skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection
Standard laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Use only in a well-ventilated area or certified chemical fume hood.
To prevent inhalation of dust, which can cause respiratory irritation[1][6].
Immediate First Aid:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][7].
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1].
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1][7].
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention[1][7].
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of 5-Bromo-4-methylindoline-2,3-dione is its correct characterization and segregation. As a brominated organic molecule, it falls into the category of halogenated organic waste .
Causality: Halogenated wastes cannot be mixed with non-halogenated wastes for several reasons:
Disposal Method: Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities designed to handle and neutralize the corrosive acidic gases (like hydrogen bromide) produced during combustion[3][8]. Mixing them with non-halogenated solvents can disrupt the incineration process or violate the disposal facility's permit.
Recycling and Fuel Blending: Many non-halogenated solvents have recovery value and can be recycled or blended into industrial fuels. Contamination with halogens renders them unsuitable for these purposes.
Chemical Incompatibility: Mixing halogenated compounds with other chemical waste streams without a full compatibility analysis can lead to dangerous reactions[9].
The following workflow provides a logical process for ensuring proper waste segregation in the laboratory.
Caption: Waste classification and segregation workflow.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, solid 5-Bromo-4-methylindoline-2,3-dione and materials lightly contaminated with it.
1. Designate as Waste:
A chemical becomes waste when it is no longer intended for use[10]. This includes expired material, leftover reaction products, and contaminated stock. Do not let unwanted chemicals accumulate on shelves[11].
2. Select a Compatible Container:
The container must be in good condition, free of leaks, and have a secure, screw-top lid[12][13].
It must be chemically compatible. For solid waste, the original container is often an excellent choice[10]. Otherwise, a high-density polyethylene (HDPE) container is suitable.
The container must remain closed except when actively adding waste[11][12][14]. This is a critical safety and regulatory requirement.
3. Label the Container Correctly:
Proper labeling is non-negotiable. Before any waste is added, affix a hazardous waste tag provided by your institution's EHS department. The label must contain the following information.
Label Field
Required Information
Words
"Hazardous Waste" or "Chemical Waste" as per institutional policy[15].
Contents
List the full chemical name: "5-Bromo-4-methylindoline-2,3-dione". Avoid formulas or abbreviations[13].
Accumulation Start Date
The date the very first waste was added to the container[11][15].
Hazards
Check the appropriate hazard boxes (e.g., Irritant).
Generator Information
Principal Investigator's name, lab location, and contact information.
4. Transfer the Waste Safely:
Perform all waste transfers inside a chemical fume hood to minimize inhalation risk[9].
Use a spatula or scoop to transfer the solid chemical into the designated waste container.
Minimize the creation of dust[1][7]. If necessary, carefully wipe down the exterior of the container with a damp cloth to remove any residual powder, disposing of the cloth in the same waste container.
5. Store in a Satellite Accumulation Area (SAA):
The filled and sealed waste container must be stored in a designated SAA, which must be at or near the point of generation[14].
The SAA should be clearly marked. Store the container in secondary containment (such as a plastic tub) to contain any potential leaks[9][12].
Ensure incompatible waste types are segregated within the SAA. For example, keep this halogenated organic solid waste away from acids, bases, and strong oxidizers[1][9].
6. Arrange for Pickup:
Hazardous waste may be accumulated in a laboratory for a limited time, often up to 12 months, as long as volume limits (typically 55 gallons total) are not exceeded[11][14]. However, your institution may have stricter policies, such as mandatory removal every six months[15].
Once the container is full or nearing its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department[10][14].
Managing Contaminated Materials and Spills
Any item that comes into direct contact with 5-Bromo-4-methylindoline-2,3-dione must be disposed of as hazardous waste.
Contaminated Labware and PPE: This includes items like gloves, weigh boats, and disposable spatulas. These items should be placed in the same "HALOGENATED ORGANIC SOLIDS" waste container as the chemical itself.
Empty Chemical Containers: The original container of 5-Bromo-4-methylindoline-2,3-dione, once empty, must still be managed as hazardous waste unless it has been triple-rinsed. However, the rinsate from this process would itself be considered hazardous liquid waste. Therefore, the most straightforward procedure is to dispose of the empty, capped container as solid hazardous waste.
Spill Cleanup:
Alert personnel in the immediate area and control access.
Wearing the appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Carefully sweep up the spilled material and absorbent, placing it all into a designated hazardous waste container.
All materials used for cleanup are considered hazardous waste and must be disposed of accordingly[10][12].
Regulatory Context and Waste Minimization
All laboratory waste management is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[16][17]. Academic and research institutions operate under specific guidelines that provide a framework for safe chemical management from procurement to disposal[16][18].
Beyond disposal, a core tenet of modern laboratory management is waste minimization. This is not only environmentally responsible but also cost-effective.
Waste Minimization Strategies:
Source Reduction: Order only the quantity of chemical needed for your experiments[14].
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicates and to track expiration dates[14].
Sharing Resources: Share surplus chemicals with other laboratories within your institution.
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste generated[14].
By adhering to these detailed procedures, you ensure that the disposal of 5-Bromo-4-methylindoline-2,3-dione is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Laboratory Chemical Waste Management Practices . Duke Safety. [Link]
Best Practices for Managing Laboratory Waste . Republic Services. [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
School Chemistry Labs - Waste & Debris Fact Sheets . U.S. Environmental Protection Agency. [Link]
Isatin-derived Antibacterial and Antifungal Compounds and their Transition Metal Complexes . Taylor & Francis Online. [Link]
Hazardous Waste . U.S. Environmental Protection Agency. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery . National Center for Biotechnology Information (PMC). [Link]
Material Safety Data Sheet - 5-Bromo-2-hydroxy-4-picoline . Cole-Parmer. [Link]
Isatin - Sciencemadness Wiki . Sciencemadness.org. [Link]
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications . National Center for Biotechnology Information (PMC). [Link]